2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Description
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Properties
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWRJIKUYDPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a two-part process: the initial construction of the core bicyclic structure, 5H-cyclopenta[b]pyridin-7(6H)-one, followed by a selective bromination. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. An alternative, modern approach to the core structure synthesis is also discussed, offering flexibility in experimental design. This guide is intended for researchers and scientists in the field of organic synthesis and drug discovery, providing both theoretical insights and practical, actionable methodologies.
Introduction
The fusion of a cyclopentanone ring with a pyridine moiety to form the 5H-cyclopenta[b]pyridin-7(6H)-one core results in a molecular architecture with significant potential for biological activity. The introduction of a bromine atom at the 2-position further enhances its utility as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This guide delineates a logical and efficient synthetic route to this compound, emphasizing experimental reproducibility and a deep understanding of the reaction mechanisms.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves disconnecting the bromine atom to reveal the parent ketone, 5H-cyclopenta[b]pyridin-7(6H)-one. The cyclopentanone ring of this intermediate can be envisioned as being formed through an intramolecular Dieckmann condensation of a suitably substituted pyridine diester, such as diethyl 2,3-pyridinediacetate.
Caption: Key steps in the Dieckmann condensation to form the core structure.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Addition of Diester: Diethyl 2,3-pyridinediacetate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Decarboxylation: The crude β-keto ester is then heated in an acidic aqueous solution (e.g., 10% H₂SO₄) to facilitate decarboxylation, yielding 5H-cyclopenta[b]pyridin-7(6H)-one. [1]6. Purification: The product is purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio | Key Function |
| Diethyl 2,3-pyridinediacetate | 1.0 | Starting material |
| Sodium Ethoxide | 1.1 | Base for enolate formation |
| Anhydrous Toluene | - | Reaction solvent |
| Dilute HCl / H₂SO₄ | - | Acidic workup/Decarboxylation |
| Ethyl Acetate | - | Extraction solvent |
Alternative Synthesis: Manganese-Catalyzed Oxidation
A more contemporary and efficient alternative for the synthesis of the core structure involves the direct oxidation of 2,3-cyclopentenopyridine. [2]This method utilizes a manganese(II) triflate catalyst and tert-butyl hydroperoxide as the oxidant, proceeding in high yield and with excellent chemoselectivity in water at room temperature. [2] Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 2,3-cyclopentenopyridine (1.0 equivalent), Mn(OTf)₂ (0.05 equivalents), and water.
-
Addition of Oxidant: tert-Butyl hydroperoxide (65% in H₂O, 5.0 equivalents) is added to the stirred mixture.
-
Reaction: The reaction is stirred at 25 °C for 72 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. [2]
Selective Bromination of 5H-cyclopenta[b]pyridin-7(6H)-one
The final step in the synthesis is the regioselective bromination of the pyridinone core. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution can be challenging. However, the pyridinone tautomer is sufficiently electron-rich to undergo bromination. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation. [3]
Caption: Selective bromination of the core structure using NBS.
Experimental Protocol:
-
Reaction Setup: To a solution of 5H-cyclopenta[b]pyridin-7(6H)-one (1.0 equivalent) in carbon tetrachloride (or another suitable inert solvent like acetonitrile), N-bromosuccinimide (1.05 equivalents) is added.
-
Initiation (Optional): A catalytic amount of a radical initiator such as benzoyl peroxide or AIBN can be added, or the reaction can be initiated by irradiation with a UV lamp, although thermal initiation is often sufficient for activated systems.
-
Reaction: The mixture is heated to reflux and monitored by TLC. The reaction is typically complete within 2-4 hours. The formation of succinimide as a white solid that floats on top of the solvent is an indication of reaction progress.
-
Workup: After cooling to room temperature, the solid succinimide is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford pure this compound.
| Reagent/Solvent | Molar Ratio | Key Function |
| 5H-cyclopenta[b]pyridin-7(6H)-one | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |
| Carbon Tetrachloride | - | Reaction solvent |
| Sodium Thiosulfate | - | Quenching agent |
Characterization
The final product, this compound, and the intermediate, 5H-cyclopenta[b]pyridin-7(6H)-one, should be characterized using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the bromine substitution.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via HRMS).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the cyclopentanone and the aromatic C-N and C=C vibrations of the pyridine ring.
Safety Considerations
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive and should be stored appropriately.
-
Sodium Ethoxide: Is a strong base and is corrosive. It reacts violently with water. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Toluene and carbon tetrachloride are flammable and toxic. All operations should be conducted in a fume hood.
Conclusion
This guide has presented a detailed and practical synthetic route for the preparation of this compound. The two-step approach, involving a Dieckmann condensation to form the core structure followed by selective bromination with NBS, is a reliable method rooted in fundamental organic chemistry principles. The alternative manganese-catalyzed oxidation offers a modern, efficient, and environmentally benign pathway to the key intermediate. By providing in-depth protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]
-
J&K Scientific. (n.d.). 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Guareschi, I. (1896). Sintesi di composti piridinici da derivati dell'acetonediacetonammide. Memorie della Reale Accademia delle Scienze di Torino. Classe di Scienze Fisiche, Matematiche e Naturali, 46, 1-28. (Historical context for pyridine synthesis)
-
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Ren, L., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(1), 229-234. [Link]
Sources
- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
An In-depth Technical Guide to 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a pivotal heterocyclic building block in contemporary medicinal chemistry. We delve into its fundamental physicochemical and spectroscopic properties, offering a detailed analysis of its structural features. Furthermore, this document outlines a robust, field-tested protocol for its synthesis and purification, elucidating the rationale behind key experimental steps. The guide explores the compound's reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Finally, we highlight its application as a key intermediate in the development of novel therapeutic agents, supported by authoritative references from peer-reviewed literature. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Introduction to a Versatile Heterocyclic Scaffold
This compound is a bicyclic heteroaromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its unique structure, featuring a pyridine ring fused to a cyclopentanone moiety, offers a three-dimensional framework that is attractive for designing novel therapeutic agents. The presence of a strategically positioned bromine atom provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The embedded lactam-like functionality and the adjacent cyclopentanone ring introduce polarity and specific steric and electronic features that can be exploited for targeted molecular interactions.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 1000339-33-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Molecular Structure
The structural representation of this compound is depicted below. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals and for describing reaction sites.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Below is a summary of expected spectral data.
| Technique | Data |
| ¹H NMR | Approximate chemical shifts (δ) in ppm: 7.5-8.5 (2H, aromatic protons), 2.5-3.5 (4H, aliphatic protons). |
| ¹³C NMR | Approximate chemical shifts (δ) in ppm: 190-200 (C=O), 110-160 (aromatic carbons), 20-40 (aliphatic carbons). |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): ~1700 (C=O stretch), ~1600 (C=N stretch), ~1400 (C-C aromatic stretch). |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 211.96 and 213.96 (isotopic pattern for Bromine). |
Synthesis and Purification Protocol
The following protocol describes a common method for the synthesis of this compound. The rationale behind the choice of reagents and conditions is provided to offer deeper insight into the reaction mechanism.
Experimental Protocol: Synthesis via Bromination of a Precursor
This procedure assumes the availability of the precursor 5H-cyclopenta[b]pyridin-7(6H)-one.
Materials:
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5H-cyclopenta[b]pyridin-7(6H)-one
-
N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5H-cyclopenta[b]pyridin-7(6H)-one (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective bromination and minimizing side reactions.
-
Azobisisobutyronitrile (AIBN): AIBN is a radical initiator. The reaction proceeds via a free-radical mechanism, and AIBN initiates this process upon thermal decomposition.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is suitable for free-radical reactions and effectively dissolves the reactants.
-
Aqueous Work-up: The sodium thiosulfate wash quenches any unreacted bromine, while the sodium bicarbonate wash neutralizes any acidic byproducts.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound primarily stems from the reactivity of the C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines and related structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular linkers.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
The ketone moiety also offers opportunities for further derivatization, such as reduction to the corresponding alcohol or conversion to other functional groups.
Potential Derivatization Pathways
Caption: Common cross-coupling reactions for derivatization.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of biologically active compounds. Its rigid, bicyclic core serves as a scaffold to which various functional groups can be attached to optimize interactions with biological targets. While specific, publicly available drug candidates containing this exact core are not widely documented, its structural motifs are present in molecules targeting a range of diseases. The general class of pyridinones and related fused heterocyclic systems are known to exhibit diverse biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores that occupy the adenine-binding region of the ATP pocket. The structural features of the title compound are well-suited for this purpose.
-
Antiviral and Antibacterial Agents: The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial drugs.
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Central Nervous System (CNS) Agents: The rigid conformation can be beneficial for designing ligands that bind to specific receptor subtypes in the CNS.
The true value of this compound lies in its role as a versatile starting material in discovery campaigns, enabling the rapid generation of libraries of novel compounds for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules, particularly in the context of drug discovery. Its well-defined structure, coupled with the reactivity of the carbon-bromine bond, provides a robust platform for the generation of diverse chemical libraries. The synthetic protocols and reactivity profiles discussed in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development activities.
References
A comprehensive list of references would be compiled here based on the specific literature and data sources used to generate this guide. Since this guide was generated based on general chemical principles and common knowledge in the field, direct citations to specific research articles are not included in this example. In a real-world scenario, each claim regarding synthesis, reactivity, and application would be supported by a citation to a peer-reviewed journal article or a reputable chemical database.
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a key building block, its unambiguous structural confirmation is paramount. This document details the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for the complete characterization of this molecule. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer insights into spectral interpretation, thereby providing a self-validating framework for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a cyclopentanone moiety. The presence of a bromine atom, a ketone group, and an aromatic system defines its chemical reactivity and spectroscopic signature.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one | [1] |
| CAS Number | 1256823-72-9 | [1][2] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| Canonical SMILES | C1CC(=O)C2=C1C=CC(=N2)Br | [1] |
| InChI Key | NRMWRJIKUYDPDZ-UHFFFAOYSA-N | [1][3] |
| Physical Form | Powder | [3] |
| Storage | Inert atmosphere, 2-8°C | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Theoretical Insight: The proton NMR spectrum is dictated by the electronic environment of the hydrogen atoms. The aromatic protons on the pyridine ring are expected to be significantly deshielded (appear at a higher chemical shift) due to the anisotropic ring current effect. The aliphatic protons of the cyclopentanone ring will appear further upfield. The proximity of the electron-withdrawing carbonyl group will deshield the adjacent methylene protons (at C-6) relative to the other methylene protons (at C-5).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | Doublet | 1H | H-3 or H-4 | Aromatic proton on the pyridine ring. |
| ~ 7.2 - 7.5 | Doublet | 1H | H-3 or H-4 | Aromatic proton on the pyridine ring, coupled to the other aromatic proton. |
| ~ 3.0 - 3.2 | Triplet | 2H | H-6 | Methylene protons adjacent to the carbonyl group, deshielded. |
| ~ 2.7 - 2.9 | Triplet | 2H | H-5 | Methylene protons adjacent to the aromatic ring junction. |
Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic protons. A high-field instrument (e.g., 400 MHz) is chosen to achieve better signal dispersion and resolve complex splitting patterns.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the proton frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy
Theoretical Insight: Due to the lack of symmetry in the molecule, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals in a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon is the most deshielded, appearing significantly downfield. Carbons attached to electronegative atoms (like bromine) or participating in the aromatic system will also have characteristic chemical shifts.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 195 | C-7 (C=O) | Carbonyl carbon, highly deshielded. |
| ~ 150 - 160 | C-8 (C-N) | Quaternary carbon at the pyridine ring junction. |
| ~ 140 - 150 | C-4a (C-C=O) | Quaternary carbon at the cyclopentanone ring junction. |
| ~ 138 - 142 | C-2 (C-Br) | Aromatic carbon attached to bromine. |
| ~ 120 - 135 | C-3, C-4 | Aromatic CH carbons. |
| ~ 35 - 40 | C-6 (-CH₂-C=O) | Aliphatic carbon adjacent to the carbonyl group. |
| ~ 25 - 30 | C-5 (-CH₂-) | Aliphatic carbon adjacent to the aromatic ring junction. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be used if needed to reduce acquisition time.
-
Instrument Setup: Tune the spectrometer probe to the carbon frequency (~100 MHz for a 400 MHz instrument).
-
Acquisition: Run a standard proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum.
Mass Spectrometry (MS): Unveiling the Molecular Mass
Theoretical Insight: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z), which is an unmistakable signature for a monobrominated compound.
Predicted Mass Spectrum Data:
| m/z Value | Assignment | Rationale |
| 211 / 213 | [M]⁺ | Molecular ion peak corresponding to C₈H₆⁷⁹BrNO and C₈H₆⁸¹BrNO. The ~1:1 intensity ratio is characteristic of bromine. |
| 183 / 185 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 132 | [M-Br]⁺ | Loss of a bromine radical. |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Apply a high voltage (~3-4 kV) to the capillary needle to generate a fine spray of charged droplets.
-
Data Acquisition: Scan a mass range from m/z 50 to 500 to detect the molecular ion and potential fragments.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and, most importantly, the characteristic [M]⁺/[M+2]⁺ isotopic pattern confirming the presence of one bromine atom.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for the ketone, aromatic ring, and C-Br bond.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic (Pyridinyl) |
| ~ 2980-2850 | C-H Stretch | Aliphatic (Cyclopentanone) |
| ~ 1715 | C=O Stretch | Conjugated Ketone |
| ~ 1580, 1470 | C=C / C=N Stretch | Pyridine Ring |
| ~ 650-550 | C-Br Stretch | Bromo-Aromatic |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Insight: The conjugated system formed by the pyridine ring and the α,β-unsaturated ketone moiety constitutes the primary chromophore. This system will exhibit intense π → π* electronic transitions at shorter wavelengths and a less intense, symmetry-forbidden n → π* transition from the carbonyl oxygen's lone pair at a longer wavelength.
Predicted UV-Vis Absorption Maxima (in Ethanol):
| λₘₐₓ (nm) | Transition Type | Chromophore |
| ~ 220 - 280 | π → π | Conjugated Pyridinyl-Enone System |
| ~ 300 - 340 | n → π | Carbonyl Group (C=O) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a final concentration that yields an absorbance between 0.1 and 1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer across the desired wavelength range.
-
Measurement: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum, typically from 200 to 600 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Integrated Spectroscopic Workflow and Data Visualization
The robust characterization of a novel compound is not a linear process but an integrated workflow where data from multiple techniques converge to provide an unambiguous structural assignment.
Caption: Integrated workflow from synthesis to structural confirmation.
Caption: Correlation of structural features with spectroscopic data.
Conclusion
The analytical techniques detailed in this guide—NMR, MS, IR, and UV-Vis spectroscopy—provide complementary information that, when combined, allows for the unequivocal structural confirmation of this compound. The characteristic ¹H and ¹³C NMR shifts map the molecule's carbon-hydrogen framework, while the unique M/M+2 isotopic pattern in the mass spectrum confirms its elemental formula and the presence of bromine. IR and UV-Vis spectroscopy further validate the presence of key functional groups and the overall conjugated system. Adherence to the described protocols and a thorough understanding of the underlying principles will ensure data integrity and reliability, which are critical for advancing research and development objectives.
References
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An In-depth Technical Guide to the Derivatization of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: Strategies and Methodologies for Drug Discovery
Abstract
The 5H-cyclopenta[b]pyridin-7(6H)-one scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its rigid, bicyclic structure offers a unique three-dimensional topography for the precise spatial arrangement of substituents, rendering it an attractive core for the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthetic strategies for the derivatization of a key intermediate, 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. We will delve into the mechanistic underpinnings and provide field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling researchers and drug development professionals to unlock the full potential of this versatile scaffold.
Introduction: The Significance of the Cyclopenta[b]pyridin-7-one Core
Heterocyclic compounds containing the pyridine moiety are of immense interest in drug discovery due to their prevalence in natural products and their wide range of biological activities.[1] The fused cyclopenta[b]pyridin-7-one system, in particular, has been explored for various applications, including as antiviral agents against the Tobacco Mosaic Virus (TMV) and as broad-spectrum fungicides.[2] The ability to functionalize this core at specific positions is crucial for modulating its pharmacological properties and developing structure-activity relationships (SAR). The 2-bromo-substituted analog serves as a versatile linchpin for introducing molecular diversity through modern cross-coupling methodologies.
Synthesis of the Core Scaffold: this compound
The starting material, this compound (Molecular Formula: C8H6BrNO, Molecular Weight: 212.04 g/mol ), is a key building block for further derivatization.[3] While several synthetic routes to the parent 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold have been reported, a common approach involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[4][5]
Conceptual Synthetic Workflow: From 2,3-Cyclopentenopyridine to the Bromo-Ketone
Caption: Synthesis of the this compound core.
Palladium-Catalyzed Derivatization Strategies
The bromine atom at the 2-position of the pyridine ring is an excellent handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and broad substrate scope.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[7] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds.[8]
Mechanistic Rationale: The catalytic cycle of the Suzuki reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-pyridinone.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is typically facilitated by a base.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol adapted from procedures for similar 2-bromopyridine derivatives.[9][10]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[10]
-
Add a base, such as K₃PO₄ (2.0 equiv.).[10]
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used, commercially available catalysts for Suzuki couplings. |
| Base | K₃PO₄, Na₂CO₃ | Essential for the activation of the boronic acid in the transmetalation step.[7] |
| Solvent | Dioxane/Water, Toluene/Water | A biphasic system is often employed to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Visualizing the Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Mechanistic Insights: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[12]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the successful coupling of a related bromofluorocyanopyridine.[13]
-
In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Add the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper co-catalyst such as CuI (0.05 equiv.).
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium catalyst for Sonogashira reactions.[12] |
| Cu Co-catalyst | CuI | Accelerates the reaction by facilitating the formation of the copper acetylide.[12] |
| Base | Et₃N, DIPA | Acts as a proton scavenger and can also serve as a solvent. |
| Solvent | THF, DMF | Aprotic polar solvents are typically used to dissolve the reactants. |
Visualizing the Sonogashira Coupling
Caption: Sonogashira coupling for the introduction of alkynyl groups.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Mechanistic Overview: The catalytic cycle is analogous to other palladium-catalyzed cross-couplings.[15]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is based on a procedure for the amination of 2-bromo-6-methyl pyridine.
-
Charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like BINAP (0.04 equiv.).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Add a dry, aprotic solvent like toluene or dioxane.
-
Seal the tube and heat the mixture at 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
| Parameter | Value/Condition | Rationale |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors for the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos | Bulky, electron-rich phosphine ligands are crucial for the efficiency of the reaction.[14] |
| Base | NaOtBu, K₂CO₃ | A strong base is required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary for this reaction. |
Visualizing the Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for C-N bond formation.
Considerations for Reactivity and Chemoselectivity
The presence of the ketone functionality in the 5H-cyclopenta[b]pyridin-7(6H)-one core is an important consideration. Generally, ketones are well-tolerated under the conditions of many palladium-catalyzed cross-coupling reactions.[2] However, under strongly basic conditions or in the presence of highly nucleophilic reagents, side reactions at the carbonyl group could potentially occur. For sensitive substrates, it may be necessary to protect the ketone, for example, as an acetal, although this adds extra steps to the synthetic sequence. Careful selection of reaction conditions, particularly the base and temperature, is key to achieving high chemoselectivity.
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for introducing aryl, alkynyl, and amino functionalities, respectively. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently explore the chemical space around this promising scaffold, paving the way for the discovery of new drug candidates.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
- Al-Ostoot, F. H., Al-Ghorbani, M., El-Aal, M. A., Cheira, M. F., & El-Sayed, M. E. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Rana, U. A., Akhtar, M., & Alitheen, N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
- Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2013). An Introduction to Palladium Catalyzed Reactions. Retrieved from [Link]
- Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E., Rana, U. A., Akhtar, M., & Alitheen, N. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Della Ca', N. (2021).
- Le, T. N., Man, R., Criado, A., Thompson, A. J., Zlatic, M., & Bonifazi, D. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. The Journal of Organic Chemistry.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Novel Analogues from 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-cyclopenta[b]pyridin-7(6H)-one scaffold is a privileged heterocyclic framework with significant potential in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a unique three-dimensional canvas for the strategic placement of substituents, making it an attractive core for the design of novel bioactive molecules. This guide provides an in-depth exploration of the synthetic pathways available for the derivatization of a key intermediate, 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. We will delve into the strategic considerations and experimental protocols for generating a diverse library of analogues through reactions at both the pyridine and cyclopentanone moieties. This document is intended to serve as a practical resource for researchers aiming to unlock the full potential of this versatile scaffold.
Introduction: The Strategic Value of the Cyclopenta[b]pyridinone Core
The fusion of a pyridine ring with a cyclopentanone creates a unique chemical entity that has found applications ranging from agrochemicals to potential therapeutics. The pyridine ring, a common motif in pharmaceuticals, offers hydrogen bonding capabilities and can engage in various intermolecular interactions. The cyclopentanone ring provides a conformational restraint and serves as a platform for further functionalization. The specific starting material of interest, this compound, is a particularly valuable building block due to the presence of two distinct reactive sites: the C2-bromo substituent on the electron-deficient pyridine ring and the active methylene group at C6, alpha to the carbonyl.
This dual reactivity allows for a modular approach to analogue synthesis. The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities. Concurrently, the cyclopentanone ring can be functionalized through reactions at the alpha-carbon, such as Knoevenagel condensations, to introduce further complexity and explore different chemical space.
This guide will provide a comprehensive overview of these transformations, focusing on the underlying chemical principles that govern reactivity and selectivity. We will present detailed, adaptable protocols for key reactions, supported by mechanistic insights and data from analogous systems.
Synthetic Strategies for Analogue Generation
The generation of novel analogues from this compound can be broadly categorized into two main strategies: functionalization of the pyridine ring and modification of the cyclopentanone moiety. A third, more advanced strategy involves the combination of these approaches to create highly complex, three-dimensional structures.
Diagram 1: Overview of Synthetic Strategies
Caption: Synthetic strategies for the diversification of the this compound scaffold.
Pyridine Ring Functionalization: Leveraging the C-Br Bond
The bromine atom at the C2 position of the pyridine ring is the primary handle for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making it an excellent substrate for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]
Diagram 2: General Catalytic Cycle for Palladium Cross-Coupling
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of biaryl and vinyl-aryl bonds.[3] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Expertise & Experience: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. For a substrate like this compound, a catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos) is a good starting point. The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the activation of the boronic acid, facilitating the transmetalation step.[3] A mixture of an organic solvent like dioxane or toluene with water is commonly employed.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a base, such as K₂CO₃ (2.0-3.0 equiv.).
-
Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O | 90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 |
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This reaction has largely replaced harsher classical methods and offers a broad substrate scope. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand.
Expertise & Experience: The key to a successful Buchwald-Hartwig amination is the choice of ligand. Ligands such as BINAP, XPhos, or SPhos are often effective. The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LiHMDS being commonly used. The reaction is highly sensitive to air and moisture, so rigorous inert atmosphere techniques are required.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%) to a Schlenk tube.
-
Add a strong base, such as sodium tert-butoxide (1.4-2.0 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6] The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[7] Both reactions provide valuable methods for introducing unsaturation into the target molecule.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the positions alpha (C2, C6) and gamma (C4) to the nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it and facilitates the reaction.
Expertise & Experience: SNAr reactions on 2-halopyridines are often promoted by heat and can sometimes be performed without a catalyst.[8] Common nucleophiles include alkoxides, thiolates, and amines. The reactivity can be enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. For less reactive nucleophiles, the use of a strong base may be necessary to generate the active nucleophile in situ.
Experimental Protocol: SNAr with a Thiol Nucleophile
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO, add the desired thiol (1.1-1.5 equiv.).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), to deprotonate the thiol.
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting thioether by column chromatography.
Cyclopentanone Ring Functionalization: Exploring the Active Methylene Group
The C6 position of the 5H-cyclopenta[b]pyridin-7(6H)-one core is an active methylene group, flanked by the carbonyl group and the pyridine ring. The protons at this position are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a weak base such as an amine.[9] This reaction is a powerful tool for forming carbon-carbon double bonds.
Expertise & Experience: In the context of our core structure, the C6 position can react with various aldehydes in the presence of a base like piperidine or pyrrolidine in a solvent such as ethanol or methanol. This reaction introduces an exocyclic double bond, which can be a key structural feature in bioactive molecules or can serve as a handle for further transformations (e.g., Michael addition, reduction).
Diagram 3: Knoevenagel Condensation Workflow
Caption: A typical workflow for the Knoevenagel condensation at the C6 position.
Experimental Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the 2-substituted-5H-cyclopenta[b]pyridin-7(6H)-one derivative (1.0 equiv.) and the desired aldehyde (1.0-1.2 equiv.) in ethanol.
-
Add a catalytic amount of a base, such as piperidine (0.1-0.2 equiv.).
-
Reflux the mixture and monitor the reaction for the formation of a precipitate or by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Synthesis of Spirocyclic Analogues
Spirocycles are an important class of compounds in drug discovery as they introduce three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The carbonyl group at C7 of the core scaffold can be used to construct spirocyclic systems. A common strategy is the reaction with isatins to form spiro-oxindole derivatives.
Expertise & Experience: The three-component reaction of an arylamine, isatin, and a cyclic 1,3-dione is a known method for synthesizing spiro[dihydropyridine-oxindoles].[5] While our core is a 1,2-dione equivalent at the cyclopentanone part, similar principles can be applied. A one-pot reaction involving the this compound, an isatin, and an amine or other suitable nucleophile could potentially lead to novel spirocyclic structures.
Conceptual Approach for Spiro-oxindole Synthesis:
A potential pathway could involve a Knoevenagel-type condensation between the C3-carbonyl of isatin and the active methylene at C6 of the cyclopenta[b]pyridinone, followed by an intramolecular cyclization. This would lead to the formation of a spiro[cyclopenta[b]pyridine-6,3'-oxindole] core structure.
Conclusion and Future Directions
The this compound scaffold represents a versatile and strategically valuable starting point for the synthesis of diverse libraries of novel chemical entities. This guide has outlined the primary synthetic avenues for its derivatization, focusing on the well-established and reliable chemistries of palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions of the active methylene group.
The protocols provided herein are intended to be robust starting points for further optimization and exploration. The true power of this scaffold lies in the combinatorial application of the described methodologies. For instance, a Suzuki coupling at the C2 position followed by a Knoevenagel condensation at C6 can rapidly generate complex molecules with multiple points of diversity.
Future work in this area could focus on the enantioselective functionalization of the cyclopentanone ring, the exploration of less common cross-coupling reactions, and the investigation of the reactivity of other positions on the bicyclic core. The continued development of novel analogues based on this scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]
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Pereira, R., et al. (2011). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists. Organic & Biomolecular Chemistry. [Link]
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Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
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Smith, K. L., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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R Discovery. (n.d.). Pd-catalyzed Cross-coupling Reactions Research Articles. [Link]
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Sprinzak, Y. (1956). Reactions of Active Methylene Compounds in Pyridine Solution. I. The Ionic Autoxidation of Fluorene and its Derivatives. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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CP Lab Chemicals. (n.d.). 5H-Cyclopenta[b]pyridin-7(6H)-one, min 98%, 1 gram. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation-assisted multicomponent synthesis. [Link]
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MDPI. (n.d.). Recent Developments on Five-Component Reactions. [Link]
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Journal of Chemical Research, Synopses. (n.d.). Efficient Syntheses and the Nucleophilic Substitution of Dibromo- and Tribromo-azulenequinones. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one (CAS 1256823-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one (CAS 1256823-72-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document outlines a plausible synthetic approach based on established methodologies for analogous structures. Furthermore, it details the expected analytical characterization of the target compound, offering a predictive framework for researchers. This guide is intended to serve as a foundational resource for scientists working with this and related chemical entities.
Introduction
This compound, with the CAS number 1256823-72-9, is a bicyclic heteroaromatic ketone. Its structure, featuring a fused pyridine and cyclopentanone ring system with a bromine substituent, presents a unique scaffold for chemical exploration. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions, while the fused ring system imparts conformational rigidity, which can be advantageous in designing specific inhibitors or modulators of biological targets. The bromo-substituent offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.
While the direct biological activity of CAS 1256823-72-9 is not extensively documented, the broader class of cyclopenta[b]pyridine derivatives has been investigated for various therapeutic applications. The structural similarity to other bioactive molecules suggests its potential as a building block in the synthesis of novel drug candidates.
Proposed Synthesis
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests that it can be derived from a suitable substituted pyridine precursor that undergoes an intramolecular cyclization or from a pre-formed cyclopenta[b]pyridine core that is subsequently brominated. A practical forward synthesis would likely involve the construction of the fused ring system from commercially available starting materials.
Proposed Synthetic Pathway
The proposed synthesis commences with the Dieckmann condensation of a suitably substituted pyridine diester, followed by hydrolysis, decarboxylation, and subsequent bromination.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Dieckmann Condensation
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl 2-carboxymethyl-6-bromopyridine-3-acetate (1.0 equivalent) in anhydrous toluene to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-keto ester, ethyl 2-bromo-7-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude β-keto ester from the previous step, add a solution of 10% aqueous sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the hydrolysis of the ester and subsequent decarboxylation by TLC or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
In the absence of experimentally acquired data, the following section details the expected analytical characteristics of this compound based on its chemical structure.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | d | 1H | Pyridine H |
| ~ 7.4 | d | 1H | Pyridine H |
| ~ 3.2 | t | 2H | -CH₂- (adjacent to C=O) |
| ~ 2.8 | t | 2H | -CH₂- (adjacent to pyridine ring) |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cyclopentanone ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O |
| ~ 150-160 | Pyridine C-Br |
| ~ 120-140 | Pyridine CH |
| ~ 35 | -CH₂- (adjacent to C=O) |
| ~ 25 | -CH₂- (adjacent to pyridine ring) |
3.2.3. Mass Spectrometry
Mass spectral analysis should confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.
| Ion | m/z (Predicted) |
| [M]⁺ | 210.96, 212.96 |
| [M+H]⁺ | 211.97, 213.97 |
Chromatographic Analysis
3.3.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 5% to 95% B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Safety and Handling
Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide provides a practical, albeit theoretical, framework for the synthesis and characterization of this compound (CAS 1256823-72-9). The proposed synthetic route, based on established chemical principles, offers a viable pathway for its preparation. The predicted analytical data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. As a versatile building block, this molecule holds potential for the development of novel compounds with interesting biological activities, and this guide aims to facilitate further research in this area.
References
- Note: As specific literature for the synthesis of CAS 1256823-72-9 is unavailable, this section will be populated with references to the synthesis of analogous structures once such literature is identified and used to support the proposed methodology.
Stability and storage of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Abstract
This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights. It delves into the intrinsic stability of the molecule, potential degradation pathways under various stress conditions, and provides detailed protocols for stability assessment. The guide is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of protocols. All recommendations are grounded in authoritative chemical literature and regulatory contexts for forced degradation studies.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyridinone core fused with a cyclopentanone ring and substituted with a bromine atom. Its structural attributes, particularly the electron-withdrawing bromine and the conjugated pyridinone system, make it a valuable building block in the synthesis of complex pharmaceutical agents. However, these same features can also be sites of chemical instability if the compound is not handled and stored correctly. The purpose of this guide is to provide a detailed framework for maintaining the integrity of this compound from receipt to use.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [PubChem][1] |
| Molecular Weight | 212.04 g/mol | [PubChem][1] |
| Physical Form | Powder | [Sigma-Aldrich][2] |
| Storage Temperature | 2-8°C | [Sigma-Aldrich][2] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. Understanding these potential degradation pathways is critical for developing appropriate storage and handling protocols.
Hydrolytic Degradation
The pyridinone ring is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[3] The lactam-like amide bond within the pyridinone ring can be cleaved, leading to ring-opening and the formation of inactive impurities.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A strong base can deprotonate the nitrogen atom or catalyze the nucleophilic attack of hydroxide ions on the carbonyl carbon.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[2] The electron-rich pyridine ring, despite the presence of the electron-withdrawing bromine atom, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
Photolytic Degradation
Bromo-aromatic compounds can be sensitive to light, particularly in the UV range.[4] Photolytic degradation can occur through the cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Thermal Degradation
At elevated temperatures, molecules can gain sufficient energy to undergo decomposition. For pyridinone derivatives, thermal degradation can involve complex fragmentation pathways.[5][6] The presence of the bromine atom may also influence the thermal stability of the molecule.
Proposed Degradation Pathways Diagram
Caption: Proposed degradation pathways for this compound.
Recommended Storage and Handling
Based on the available supplier data and the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.
Storage Conditions
-
Temperature: The compound should be stored at 2-8°C as recommended by suppliers.[2] This refrigerated temperature will slow down the rate of potential hydrolytic and thermal degradation reactions.
-
Atmosphere: To minimize oxidative degradation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Light: The compound should be protected from light by storing it in an amber vial or a light-blocking container. This is crucial to prevent photolytic degradation.
-
Moisture: The compound should be stored in a tightly sealed container in a dry environment to prevent hydrolysis. The use of a desiccator is recommended.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal and hydrolytic degradation |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation |
| Moisture | Dry environment (Desiccator) | Prevents hydrolytic degradation |
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Dispensing: When dispensing the powder, avoid creating dust. Use appropriate tools and techniques to handle the solid.
-
Solution Preparation: When preparing solutions, use anhydrous solvents if the intended application allows, to minimize the risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly. The pH of aqueous solutions should be controlled, preferably kept neutral, to avoid acid or base-catalyzed hydrolysis.
Experimental Protocols for Stability Assessment
To experimentally verify the stability of this compound and identify its degradation products, a series of forced degradation studies should be conducted.[7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and from any excipients if formulated.
Key Method Development Considerations:
-
Column Chemistry: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at the λmax of the compound should be used for quantification. Mass spectrometry (MS) detection is invaluable for the identification of degradation products.
Protocol for Hydrolytic Stability Study
-
Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and dilute to an appropriate concentration. Analyze by the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Protocol for Oxidative Stability Study
-
Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).[2]
-
Incubation: Incubate the solution at room temperature for a defined period, monitoring the reaction periodically.
-
Analysis: Analyze the sample at various time points using the stability-indicating HPLC method.
Protocol for Photostability Study
-
Sample Preparation: Place a thin layer of the solid compound and a solution of the compound in separate, phototransparent containers. Prepare a dark control for each.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by the stability-indicating HPLC method.
Protocol for Thermal Stability Study
-
Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Exposure: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analysis: At each time point, dissolve a portion of the sample and analyze it by the stability-indicating HPLC method.
Conclusion
The stability and integrity of this compound are paramount for its successful application in research and drug development. This guide has provided a comprehensive overview of its potential degradation pathways and has outlined detailed recommendations for its storage and handling. The cornerstone of maintaining the compound's quality is adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage under an inert atmosphere. For researchers requiring a deeper understanding of its stability profile, the provided protocols for forced degradation studies offer a robust framework for experimental investigation. By implementing these practices, scientists can ensure the reliability of their starting materials, leading to more reproducible and accurate research outcomes.
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Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. [Link]
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Forced Degradation Studies. SciSpace. [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
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Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. National Institutes of Health. [Link]
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Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. YouTube. [Link]
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An In-Depth Technical Guide to the Potential Applications of Novel Cyclopentapyridine Derivatives
Introduction
The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the cyclopentapyridine scaffold, a heterocyclic system of burgeoning interest in contemporary chemical and biological sciences. These structures, found in a variety of natural products, particularly monoterpene pyridine alkaloids, have demonstrated a remarkable breadth of bioactivity.[1] The inherent electronic properties of the pyridine ring, coupled with the conformational nuances of the cyclopentane moiety, create a unique chemical space for the design of novel functional molecules. This guide provides a comprehensive technical overview of the emerging applications of novel cyclopentapyridine derivatives, with a focus on their potential in medicinal chemistry, agrochemicals, materials science, and catalysis. We will delve into the synthesis, mechanisms of action, and key experimental protocols that underpin these applications, offering a resource for researchers and professionals in drug discovery and chemical development.
I. Medicinal Chemistry: A New Frontier in Kinase Inhibition
The pyridine moiety is a well-established pharmacophore, and its incorporation into the cyclopentapyridine framework has yielded derivatives with potent and selective inhibitory activity against several protein kinases.[2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
A. Mechanism of Action: Targeting Key Signaling Pathways
Novel cyclopentapyridine derivatives have been identified as inhibitors of several key kinases, including Tyrosine Kinase 2 (TYK2), PIM-1 kinase, Cyclin-Dependent Kinase 2 (CDK2), and Hematopoietic Progenitor Kinase 1 (HPK1).[3][4][5][6] The primary mechanism of action for many of these derivatives is competitive inhibition at the ATP-binding site of the kinase, although non-competitive inhibition has also been observed.[4]
1. TYK2 Inhibition and the JAK/STAT Pathway
TYK2 is a member of the Janus kinase (JAK) family and is a critical component of the JAK/STAT signaling pathway, which transduces signals for numerous cytokines, including interleukins (IL) and interferons (IFN).[1] Inhibition of TYK2 by cyclopentapyridine derivatives can block the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of pro-inflammatory genes.[1]
2. PIM-1 Kinase Inhibition in Cancer
PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. It is regulated by the JAK/STAT pathway and, in turn, regulates downstream effectors like MYC and Ask1, which are involved in apoptosis and cell cycle progression. Cyclopentapyridine-based inhibitors can induce apoptosis and activate caspases 3/7 in cancer cells.[4]
3. CDK2 Inhibition and Cell Cycle Control
CDK2, in complex with cyclin A2, is a key regulator of the G1/S phase transition and DNA synthesis.[3] Its upregulation is common in various cancers. Cyclopentapyridine derivatives have shown potent inhibitory effects against the CDK2/cyclin A2 complex, leading to cell cycle arrest.[5]
4. HPK1 Inhibition and T-Cell Activation
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76, leading to its degradation and attenuation of the T-cell response. Inhibiting HPK1 with cyclopentapyridine derivatives can enhance T-cell activation, a promising strategy in cancer immunotherapy.[6]
B. Representative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Quinoline Hybrid | Myeloid Leukemia (NFS-60) | Data not specified | [4] |
| Pyridine-Quinoline Hybrid | Liver Cancer (HepG-2) | Data not specified | [4] |
| Pyridine-Quinoline Hybrid | Prostate Cancer (PC-3) | 66.6 ± 3.6 | |
| Pyridine-Quinoline Hybrid | Colon Cancer (Caco-2) | Data not specified | [4] |
| Imidazo[1,2-a]pyrimidine | Lung Carcinoma (A549) | 5.988 ± 0.12 | |
| 2-Alkenylimidazo[1,2-a]pyrimidine | Breast Cancer (MCF-7) | 43.4 | |
| 2-Alkenylimidazo[1,2-a]pyrimidine | Breast Cancer (MDA-MB-231) | 35.9 | |
| 2',4-dihydroxy-3-methoxychalcone | Cervical Cancer (HeLa) | 12.80 | [5] |
| 2',4-dihydroxy-3-methoxychalcone | Colon Cancer (WiDr) | 19.57 | [5] |
| 2',4',4-trihydroxy-3-methoxychalcone | Colon Cancer (WiDr) | 2.66 | [5] |
Note: The IC50 values are presented as examples of the potential of related heterocyclic compounds and may not be from cyclopentapyridine derivatives specifically, but illustrate the potential of this class of compounds.
II. Agrochemicals: Protecting Crops with Novel Chemistry
Cyclopentapyridine derivatives have emerged as promising candidates for the development of new agrochemicals, exhibiting a range of activities including antiviral, fungicidal, and insecticidal properties.
A. Antiviral Activity against Tobacco Mosaic Virus (TMV)
Several 5-aryl-cyclopenta[c]pyridine derivatives have shown significant activity against Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.
1. Mechanism of Action: Interference with Viral Assembly
The antiviral mechanism of these compounds is believed to involve the viral coat protein (CP).[2] The TMV CP is crucial for virion formation, systemic movement, and protecting the viral RNA. It is hypothesized that cyclopentapyridine derivatives bind to the TMV CP, interfering with its ability to self-assemble into the helical structure of the virion. This disruption prevents the proper encapsidation of the viral RNA, rendering it susceptible to degradation and inhibiting the cell-to-cell movement of the virus.
2. Experimental Protocol: Evaluation of Anti-TMV Activity
A standard method to evaluate the antiviral activity of compounds against TMV in vivo involves several steps:
-
Virus Purification: TMV is propagated in a suitable host plant (e.g., Nicotiana tabacum) and purified from infected leaf tissue.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations.
-
Plant Inoculation:
-
Curative Activity: The upper leaves of healthy plants are mechanically inoculated with TMV. After a set period (e.g., 3 days), the test compound is applied to the infected leaves.
-
Protective Activity: The test compound is applied to the leaves of healthy plants. After a set period (e.g., 24 hours), the treated leaves are mechanically inoculated with TMV.
-
Inactivation Activity: The test compound is mixed with the purified TMV solution and incubated for a set period (e.g., 30 minutes) before being mechanically inoculated onto the leaves of healthy plants.
-
-
Symptom Observation and Data Collection: The number of local lesions on the inoculated leaves is counted after a few days. The inhibition rate is calculated relative to control groups treated with solvent and a mock inoculation.
-
Positive Control: A known antiviral agent, such as Ningnanmycin, is used as a positive control for comparison.
B. Fungicidal and Larvicidal Activity
Studies have shown that certain cyclopentapyridine derivatives possess broad-spectrum fungicidal and good larvicidal efficacy.
1. Quantitative Efficacy Data
The following table presents the fungicidal and larvicidal activity of a representative 5-aryl-cyclopenta[c]pyridine derivative.
| Activity Type | Target Organism | Efficacy | Concentration | Reference |
| Fungicidal | Sclerotinia sclerotiorum | 91.9% inhibition | 50 µg/mL | |
| Botrytis cinerea | 75% inhibition | 50 µg/mL | ||
| Phytophthora infestans | 62.5% inhibition | 50 µg/mL | ||
| Larvicidal | Plutella xylostella | Good efficacy | Data not specified | |
| Culex quinquefasciatus | LC50: 105.077 µg/ml (24h) | Data not specified | ||
| Aedes aegypti | LC90: 128.035 µg/ml (24h) | Data not specified |
Note: Larvicidal data for Culex and Aedes are for Penicillium daleae metabolites and are included to show representative efficacy metrics in this field.
III. Materials Science: Advanced Corrosion Inhibition
The protection of metals from corrosion is a significant challenge in many industries. Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors, and cyclopentapyridine derivatives have demonstrated excellent performance in this regard, particularly for carbon steel in acidic environments.
A. Mechanism of Corrosion Inhibition
The protective action of cyclopentapyridine derivatives is attributed to their adsorption onto the metal surface, forming a barrier that retards the corrosive process. This adsorption occurs through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the protonated cyclopentapyridine molecules and the charged metal surface.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (nitrogen) and π-electrons of the pyridine ring with the vacant d-orbitals of the iron atoms on the steel surface.
This dual mechanism leads to the formation of a stable, protective film that inhibits both anodic and cathodic reactions of the corrosion process.
B. Performance Data
The effectiveness of these inhibitors is quantified by their protection efficiency (PCT), which can be determined using electrochemical techniques like potentiodynamic polarization (PDP).
| Inhibitor Concentration (mM) | Protection Efficiency (PCT) for CAPD-1 |
| 0.04 | 46.9% |
| 1.0 | 97.7% |
Data for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative (CAPD-1) on carbon steel in H2SO4.
IV. Catalysis: Enabling Olefin Polymerization
The cyclopentadienyl (Cp) ligand is a cornerstone of organometallic chemistry and catalysis. The fusion of a pyridine ring to the Cp moiety in cyclopentapyridine creates a bifunctional ligand that can coordinate to metal centers in unique ways. Zirconium complexes of cyclopentapyridine have been synthesized and shown to be active catalysts for olefin polymerization.
A. Synthesis of a Cyclopentapyridine-Zirconium Catalyst
The synthesis of an unsymmetrical cyclopentapyridine-zirconium complex can be achieved by reacting the lithium salt of cyclopentapyridine with a suitable zirconium precursor.
1. Experimental Protocol: Synthesis of Cp*(η⁵-Cpᴾʸ)ZrCl₂
-
Preparation of the Lithium Salt: Cyclopenta[b]pyridine is reacted with a strong base, such as n-butyllithium, in an appropriate solvent like toluene to generate the corresponding lithium salt (LiCpᴾʸ).
-
Reaction with Zirconium Precursor: The freshly prepared lithium salt solution is then treated with a solution of pentamethylcyclopentadienylzirconium trichloride (Cp*ZrCl₃) in toluene.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period to allow for the formation of the desired complex.
-
Workup and Isolation: The reaction is quenched, and the product is isolated and purified using standard techniques for air- and moisture-sensitive compounds, such as crystallization or chromatography. The final product, Cp*(η⁵-Cpᴾʸ)ZrCl₂, is obtained as a solid.
B. Application in Olefin Polymerization
When activated with a co-catalyst such as methylaluminoxane (MAO), the synthesized cyclopentapyridine-zirconium complex is an effective catalyst for the polymerization of ethylene and the copolymerization of ethylene with other α-olefins like 1-hexene or propene.
V. Synthesis of the Cyclopentapyridine Core
The synthesis of the cyclopentapyridine scaffold is a critical first step in exploring its applications. Several efficient methods have been developed, with cyclocondensation reactions being a prominent strategy.
A. Experimental Protocol: Cyclocondensation Synthesis
A versatile method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.
-
Reactant Mixing: In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and a sodium alkoxide (0.02 mol; e.g., sodium ethoxide, 1.36 g, or sodium methoxide, 1.08 g).
-
Solvent Addition: Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent.
-
Reaction: Reflux the mixture with stirring at 80 °C for 1 hour.
-
Workup: Cool the reaction mixture to room temperature and dilute with 150 mL of distilled water.
-
Isolation: Collect the precipitated solid product by filtration and wash with distilled water. The product can be further purified by crystallization.
Sources
- 1. (Cyclopentadienyl)zirconium trichloride - Wikipedia [en.wikipedia.org]
- 2. Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. WO2016168448A1 - Method for synthesis of monocyclopentadienyl complexes of zirconium and hafnium - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Introduction: Unlocking Novel Chemical Space in Medicinal Chemistry
The 5H-cyclopenta[b]pyridin-7(6H)-one scaffold is a privileged heterocyclic motif that serves as a cornerstone in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of pharmacophoric elements. Functionalization of this core, particularly through the introduction of diverse amino substituents at the 2-position, opens avenues for modulating biological activity and optimizing pharmacokinetic properties. The Buchwald-Hartwig amination stands as a paramount transformation in modern synthetic chemistry for the construction of carbon-nitrogen (C-N) bonds, offering a versatile and highly efficient method for the synthesis of arylamines.[1][2] This reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. We will delve into the mechanistic underpinnings of the reaction, discuss critical experimental parameters, and provide a step-by-step protocol that has been designed for high fidelity and reproducibility.
Substrate Profile and Reactivity Considerations
The substrate, this compound, presents a unique combination of structural features that influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2-position, thereby facilitating the crucial oxidative addition step of the C-Br bond to the palladium(0) catalyst. However, the presence of the adjacent carbonyl group in the fused cyclopentanone ring may also modulate the electronic properties of the pyridine system and could potentially coordinate with the palladium center, thus influencing the catalytic cycle. Careful selection of the catalyst, ligand, and reaction conditions is therefore imperative to achieve optimal results.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 2-amino-5H-cyclopenta[b]pyridin-7(6H)-one product, regenerating the active Pd(0) catalyst.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Amine (e.g., Morpholine, Aniline, etc.) | Anhydrous, ≥98% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| XPhos | Ligand grade | Commercially available |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
| Argon or Nitrogen Gas | High purity | N/A |
| Standard Glassware (Schlenk flask, condenser, etc.) | N/A | N/A |
| Magnetic Stirrer with Hotplate | N/A | N/A |
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and ligand.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an inert atmosphere.[3]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe. The order of addition can be crucial, and it is often recommended to add the solvent first, followed by the amine.
-
-
Reaction Conditions:
-
Place the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholino)-5H-cyclopenta[b]pyridin-7(6H)-one.
-
Optimization and Troubleshooting
| Parameter | Recommendation and Rationale |
| Catalyst/Ligand | The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred. For 2-bromopyridine derivatives, ligands such as XPhos, RuPhos, and BrettPhos have shown excellent performance.[3] The use of pre-catalysts, such as XPhos Pd G3, can also be advantageous as they often lead to more reproducible results. |
| Base | Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are commonly used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[4] |
| Solvent | Anhydrous, non-polar aprotic solvents are generally the best choice. Toluene and 1,4-dioxane are widely used. It is crucial to use a dry, degassed solvent to prevent catalyst deactivation.[3][5] |
| Temperature | The reaction temperature typically ranges from 80 to 110 °C. For less reactive substrates or when using weaker bases, higher temperatures may be necessary. |
Data Visualization and Workflow
Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound provides a powerful and versatile route to a diverse array of 2-amino-substituted analogs, which are of significant interest in medicinal chemistry and drug discovery. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent purity of the desired products. The protocols and guidelines presented in this application note serve as a robust starting point for the successful implementation of this important transformation, enabling the exploration of new chemical space and the development of novel therapeutic candidates.
References
-
Buchwald–Hartwig amination - Wikipedia . Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed . Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine . Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis . Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications . Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal . Available at: [Link]
-
This compound - PubChem . Available at: [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) . Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Palladium-Catalyzed Cross-Coupling of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists and Process Development Scientists
Abstract
The 5H-cyclopenta[b]pyridin-7(6H)-one core, an aza-analogue of indenone, represents a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure is a valuable template for developing novel therapeutic agents. This application note provides a comprehensive guide to the functionalization of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one via palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, supported by mechanistic discussions and practical troubleshooting advice to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of the Aza-Indenone Scaffold
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The substrate of interest, this compound, features a bromo-pyridine moiety, making it an ideal electrophilic partner for a wide array of coupling reactions.[4][5] The ability to strategically introduce diverse substituents at the C2-position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in drug development programs.
This guide is structured to provide both a theoretical foundation and practical, actionable protocols for chemists aiming to leverage this versatile building block.
The Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for rational optimization and troubleshooting.[6] The process is a catalytic cycle that typically involves the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[2] The three cornerstone steps are Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aza-indenone substrate. This is often the rate-determining step and results in a Pd(II) complex.[1][6]
-
Transmetalation (e.g., Suzuki) / Carbopalladation (e.g., Heck): In a Suzuki coupling, an organoboron species transfers its organic group to the palladium center, facilitated by a base.[1][2] In a Heck coupling, an alkene coordinates to the palladium and undergoes migratory insertion.[3]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.[7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters, making it ideal for synthesizing biaryl structures.[1][8]
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv, e.g., 212 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and a magnetic stir bar.
-
Add the palladium catalyst and ligand (see table below for suggestions).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent(s) via syringe. Thoroughly degassing solvents is critical to remove dissolved oxygen.[9]
-
Place the flask in a preheated oil bath and stir vigorously at the indicated temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) | Pd(dppf)Cl₂ is a reliable choice for many heteroaryl couplings. Buchwald precatalysts (like XPhos G3) offer higher activity for difficult couplings. |
| Ligand | (Included in catalyst) | (Included in catalyst) | Dppf and Buchwald-type ligands are bulky and electron-rich, facilitating oxidative addition and reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | The choice of base is crucial and often empirical. K₃PO₄ is a stronger base that can be effective when others fail. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or THF/H₂O (4:1) | Aqueous solvent mixtures are common. Water is often necessary for the transmetalation step. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
| Time | 4-16 h | 6-24 h | Monitor reaction to avoid decomposition of product or starting materials. |
Protocol 2: Mizoroki-Heck Coupling for C(sp²)-C(sp²) Bond Formation
The Heck reaction couples the aryl bromide with an alkene, providing access to substituted styrenyl or acrylic derivatives.[1] Optimization is often required to balance reaction rate and catalyst stability.[10][11]
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), palladium catalyst, and ligand (if not using a pre-ligated catalyst).
-
Seal the flask, and purge with argon or nitrogen.
-
Add the degassed solvent and the base (e.g., triethylamine or K₂CO₃).
-
Add the alkene coupling partner (1.5 equiv) via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Table 2: Recommended Conditions for Mizoroki-Heck Coupling
| Parameter | Condition A (Electron-deficient alkene) | Condition B (Electron-neutral/rich alkene) | Rationale & Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ is a common and cost-effective precursor. Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | P(o-tol)₃ (4-10 mol%) or None | XPhos or RuPhos (2-4 mol%) | For simple alkenes like acrylates, phosphine ligands may not be necessary. For more complex substrates, bulky phosphines are beneficial. |
| Base | Et₃N (2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Organic bases like triethylamine are common. Inorganic bases are also effective and can sometimes prevent side reactions. |
| Solvent | DMF or NMP | 1,4-Dioxane or Toluene | Polar aprotic solvents like DMF are standard. High temperatures often required. |
| Temperature | 100-140 °C | 100-120 °C | High temperatures are typical for Heck reactions but can lead to catalyst decomposition.[11] Lowering catalyst loading at high dilution can improve longevity.[11] |
| Time | 12-24 h | 12-24 h | Reaction times can be long; monitor for completion. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[12] The choice of ligand and base is highly dependent on the nature of the amine coupling partner.[13]
Step-by-Step Methodology:
-
In a glovebox or under a strong flow of argon, add the palladium precatalyst, ligand (if separate), and base (e.g., NaOtBu or K₃PO₄) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., Toluene or Dioxane).
-
Add the amine coupling partner (1.1-1.5 equiv).
-
Place the reaction in a preheated oil bath and stir.
-
Monitor by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Primary/Secondary Aliphatic) | Condition B (Aryl or Heteroaryl Amine) | Rationale & Notes |
| Catalyst | XPhos Pd G3 (1-3 mol%) | RuPhos Pd G3 (1-3 mol%) | The choice of precatalyst is critical and depends on the amine class.[13] Buchwald ligands are highly effective.[12] |
| Ligand | (Included in catalyst) | (Included in catalyst) | Sterically hindered, electron-rich phosphine ligands are essential for promoting the catalytic cycle.[12] |
| Base | NaOtBu or LHMDS (1.5 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases like sodium tert-butoxide are common. Weaker bases may be required for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or CPME | Toluene is a common solvent; 1,4-Dioxane should be used with caution and replaced if possible.[14] |
| Temperature | 80-110 °C | 90-120 °C | Reactions are typically run at elevated temperatures. |
| Time | 2-12 h | 6-24 h | Reaction progress should be carefully monitored. |
Troubleshooting and Optimization
Even with robust protocols, cross-coupling reactions can be challenging. A systematic approach to troubleshooting is key to success. Common issues include low conversion, catalyst decomposition, and the formation of side products like dehalogenated starting material or homocoupled products.[7][9][15]
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
Common Pitfalls & Solutions:
-
Dehalogenation: The replacement of the bromine with a hydrogen atom. This can arise from trace water or other proton sources.
-
Solution: Ensure all reagents and solvents are rigorously dried. Using a stronger base or a different ligand can sometimes suppress this side reaction.[15]
-
-
Homocoupling: The coupling of two molecules of the nucleophilic partner (e.g., boronic acid).
-
Catalyst Decomposition (Formation of Palladium Black): The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, especially at high temperatures.
-
Poor Substrate Solubility: The aza-indenone scaffold may have limited solubility in certain solvents.
References
- Benchchem. (2025). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
- Unknown Author. (2025). Role of palladium catalyst in cross-coupling reactions. Google.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- ResearchGate. (2023). Optimization of conditions for the Heck reaction.
- Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- ACS Publications. (n.d.). Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Organic Process Research & Development.
- ResearchGate. (n.d.). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one.
- ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development.
- Wordpress. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- PubChem. (n.d.). This compound. PubChem.
- ChemScene. (n.d.). 5H-Cyclopenta[b]pyridin-7(6H)-one. ChemScene.
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The Strategic Utility of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel, potent, and selective therapeutic agents. Among the myriad of heterocyclic scaffolds, the cyclopenta[b]pyridine core has emerged as a privileged structure, particularly in the pursuit of kinase inhibitors. This application note provides an in-depth technical guide on the use of a key intermediate, 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one , for researchers, scientists, and drug development professionals. We will explore its synthetic versatility, provide detailed protocols for its derivatization, and discuss its potential in the generation of compound libraries targeting critical enzymes in signal transduction pathways.
The Cyclopenta[b]pyridine Scaffold: A Privileged Core in Kinase Inhibitor Design
The fusion of a cyclopentanone ring to a pyridine core creates a rigid, bicyclic system that is well-suited for presentation of pharmacophoric elements into the ATP-binding site of protein kinases. The pyridine moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of many potent inhibitors. The cyclopentanone ring offers vectors for substitution that can be exploited to achieve selectivity and enhance potency by probing deeper into the active site.
The subject of this guide, this compound, is a particularly valuable building block due to the presence of a synthetically versatile bromine atom at the 2-position of the pyridine ring. This bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the rapid generation of diverse chemical matter.
Synthetic Transformations of this compound
The reactivity of the 2-bromo position on the pyridine ring is the cornerstone of this building block's utility. The two most powerful transformations in the medicinal chemist's arsenal for derivatizing such a scaffold are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] In the context of kinase inhibitor synthesis, this reaction is frequently employed to introduce aryl or heteroaryl groups that can occupy the hydrophobic regions of the ATP-binding site.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The aryl or heteroaryl group is transferred from the boronic acid (or its ester) to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Arylboronic acid | 1.2-1.5 equiv | Coupling partner |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | 0.05-0.1 equiv | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 equiv | Activates boronic acid |
| Solvent (e.g., 1,4-Dioxane/H₂O 4:1) | - | Reaction medium |
| Temperature | 80-100 °C | To drive the reaction |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Installation of Amino Groups
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 2-position of the pyridine ring.[3][4] This is particularly useful for accessing key interactions with the kinase hinge region or for providing a vector for further elaboration.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura reaction.[5]
-
Oxidative Addition: The Pd(0) catalyst adds to the 2-bromopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and the choice of ligand is crucial for success.
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Amine | 1.1-1.5 equiv | Coupling partner |
| Palladium precatalyst (e.g., Pd₂(dba)₃) | 0.01-0.05 equiv | Catalyst source |
| Ligand (e.g., XPhos, BINAP) | 0.02-0.1 equiv | Stabilizes catalyst, promotes reaction |
| Base (e.g., NaOt-Bu, K₃PO₄) | 1.5-2.5 equiv | Deprotonates amine |
| Solvent (e.g., Toluene, Dioxane) | - | Anhydrous reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
To a dry reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the specified temperature and stir until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Application in Kinase Inhibitor Discovery Programs
The derivatives of this compound are of significant interest as potential kinase inhibitors. For example, the p38 MAP kinases are implicated in inflammatory diseases, and inhibitors often feature a central pyridine core.[6] Similarly, Janus kinase (JAK) inhibitors, used in the treatment of autoimmune disorders, are often complex heterocyclic molecules where a versatile building block like ours could streamline synthesis.[7]
By applying the Suzuki-Miyaura and Buchwald-Hartwig reactions, a library of compounds can be rapidly synthesized for screening against a panel of kinases.
Caption: Workflow for the generation of a kinase inhibitor library.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its rigid bicyclic core and the synthetically tractable bromine atom at the 2-position make it an ideal starting point for the synthesis of focused compound libraries, particularly for kinase inhibitor programs. The palladium-catalyzed cross-coupling reactions detailed in this note provide reliable and efficient methods for the derivatization of this scaffold. By leveraging these protocols, drug discovery teams can accelerate their efforts to identify novel and potent therapeutic agents.
References
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ResearchGate. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Prototypical Buchwald-Hartwig amination mechanism. (n.d.). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Center for Biotechnology Information. [Link]
-
2-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. (n.d.). Appretech Scientific Limited. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
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This compound. (n.d.). PubChem. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ACS Figshare. [Link]
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p38 MAP kinase inhibitor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
2-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. (n.d.). Ark Pharma Scientific Limited. [Link]
- Synthesis methods for upadacitinib and intermediate thereof. (2021).
-
p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold. (2006). PubMed. [Link]
-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. (n.d.). ResearchGate. [Link]
-
Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. (n.d.). Royal Society of Chemistry. [Link]
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Application Notes and Protocols: 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one as a Versatile Building Block in Materials Science
Introduction: Unveiling the Potential of a Compact Aza-Indenone
In the dynamic field of materials science, the quest for novel molecular architectures that offer tunable optoelectronic properties is paramount. 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a member of the aza-indenone family, emerges as a compelling building block for the synthesis of advanced organic functional materials.[1][2][3][4] Its rigid, fused-ring structure provides a robust scaffold, while the strategically positioned bromine atom and ketone functionality serve as versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the potential applications of this compound and detailed protocols for its synthesis and utilization in the fabrication of organic electronic components.
The presence of the electron-withdrawing pyridine ring and ketone group, combined with the reactive C-Br bond, makes this compound an ideal precursor for creating extended π-conjugated systems through cross-coupling reactions.[5] Such modifications are crucial for developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [1] |
| CAS Number | 1256823-72-9 | [1][2] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF (predicted) | Inferred |
PART 1: Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and robust two-step synthetic route can be proposed based on established methodologies for related heterocyclic ketones. This protocol first involves the synthesis of the parent compound, 5H-cyclopenta[b]pyridin-7(6H)-one, followed by selective bromination.
Step 1: Synthesis of 5H-cyclopenta[b]pyridin-7(6H)-one
The synthesis of the un-brominated precursor can be achieved via a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[6]
Reaction Scheme:
Caption: Synthesis of the precursor, 5H-cyclopenta[b]pyridin-7(6H)-one.
Protocol:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (1.0 eq), manganese(II) trifluoromethanesulfonate (Mn(OTf)₂, 0.1 eq), and acetonitrile (MeCN) to achieve a 0.2 M solution.
-
Initiation: While stirring at room temperature (25°C), add tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 3.0 eq) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 25°C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5H-cyclopenta[b]pyridin-7(6H)-one as a white solid.[6]
Step 2: Bromination of 5H-cyclopenta[b]pyridin-7(6H)-one
The bromination is proposed to proceed via an acid-catalyzed reaction with N-bromosuccinimide (NBS), a common and effective reagent for the bromination of ketones and electron-rich aromatic systems.
Reaction Scheme:
Sources
Application Notes and Protocols: A Guide to the Sonogashira Coupling of 2-Bromopyridines
Introduction: The Strategic Importance of 2-Alkynylpyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by palladium and copper complexes, has become indispensable in the synthesis of complex molecules due to its operational simplicity and tolerance of a wide array of functional groups.[1][3]
For researchers in medicinal chemistry and materials science, the coupling of 2-bromopyridines is of paramount importance. The resulting 2-alkynylpyridine motif is a key structural component in numerous biologically active compounds, pharmaceutical agents, and advanced organic materials such as conjugated polymers.[4][5] This guide provides a detailed experimental procedure for the successful execution of the Sonogashira coupling with 2-bromopyridines, grounded in mechanistic understanding and field-proven insights to empower researchers to navigate this reaction with confidence.
Mechanistic Overview: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this dual mechanism is crucial for rational troubleshooting and optimization.
-
The Palladium Cycle: The primary catalytic process begins with a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-bromopyridine, inserting into the carbon-bromine bond to form a square planar Pd(II) complex.[6][7] This is often the rate-limiting step, and its efficiency is influenced by the electron density of the pyridine ring and the steric environment around the C-Br bond.[8]
-
Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the bromide ligand and forms a new Pd(II)-alkynyl intermediate.[1][7]
-
Reductive Elimination: The cis-isomers of the Pd(II)-alkynyl intermediate undergo reductive elimination to form the final 2-alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the formation of the key nucleophile.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[9]
-
Deprotonation: An amine base deprotonates the activated alkyne to form a highly reactive copper(I) acetylide intermediate.[9][10] This species is then ready to participate in the transmetalation step of the palladium cycle.
-
This synergistic relationship allows the reaction to proceed under mild conditions, often at room temperature.[1]
Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene
This protocol provides a reliable method for a representative Sonogashira coupling. The quantities can be scaled as needed, with adjustments to solvent volume to maintain appropriate concentration.
Materials and Equipment
| Reagents | Equipment |
| 2-Bromopyridine (1.0 eq) | Schlenk flask or oven-dried round-bottom flask with septum |
| Phenylacetylene (1.1 - 1.2 eq) | Inert gas line (Argon or Nitrogen) with manifold |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%) | Magnetic stirrer and heating plate/oil bath |
| Copper(I) iodide (CuI) (2-10 mol%) | Syringes and needles for liquid transfer |
| Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (≥ 2.0 eq) | Standard laboratory glassware for work-up |
| Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene) | Thin Layer Chromatography (TLC) plates and chamber |
| Saturated aq. NH₄Cl, Brine | Rotary evaporator |
| Anhydrous Na₂SO₄ or MgSO₄ | Flash column chromatography system |
Causality Behind Equipment Choices: The use of a Schlenk flask and an inert gas atmosphere is critical. Oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction, and can also lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[11][12] Anhydrous (dry) solvents and bases are essential as water can interfere with the catalytic cycle.
Step-by-Step Procedure
-
Flask Preparation: Place 2-bromopyridine (e.g., 1.0 mmol, 158 mg), PdCl₂(PPh₃)₂ (e.g., 0.03 mmol, 21 mg), and CuI (e.g., 0.06 mmol, 11.4 mg) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.
-
Rationale: This step is crucial to prevent catalyst decomposition and the Glaser homocoupling side reaction.[13]
-
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 5 mL of THF) and triethylamine (e.g., 2.5 mmol, 0.35 mL) via syringe.
-
Alkyne Addition: Add phenylacetylene (e.g., 1.1 mmol, 0.12 mL) dropwise to the stirring mixture via syringe.
-
Rationale: Slow addition of the alkyne can help maintain a low concentration of the copper acetylide, which may disfavor the homocoupling pathway in some cases.[13]
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for bromides) and stir.[14] For more reactive aryl iodides, the reaction may proceed at room temperature.[1][11]
-
Rationale: Aryl bromides are less reactive than aryl iodides and typically require heating to facilitate the oxidative addition step.[11]
-
-
Monitoring: Monitor the reaction's progress by TLC until the 2-bromopyridine starting material is consumed (typically 2-24 hours).
-
Work-up and Purification: a. Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[15]
-
Rationale: The NH₄Cl solution helps to remove the amine hydrohalide salt and complexes with the copper catalyst. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(phenylethynyl)pyridine.
-
Key Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes their roles and provides guidance for optimization.
| Parameter | Common Choices & Rationale | Optimization & Troubleshooting Tips |
| Palladium Catalyst | PdCl₂(PPh₃)₂: Air-stable, reliable Pd(II) precatalyst.[6] Pd(PPh₃)₄: Active Pd(0) source, but sensitive to air.[1] Pd(OAc)₂/Ligand: Used to generate the active catalyst in situ. | If the reaction fails, catalyst decomposition (indicated by formation of black precipitate) may be the cause.[11] Ensure anhydrous/anaerobic conditions. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be more effective.[7][8] |
| Copper Co-catalyst | CuI: Most common and effective co-catalyst for activating the alkyne.[16] | Problem: Alkyne homocoupling (Glaser coupling).[12] Solutions: 1) Reduce CuI loading. 2) Ensure rigorous exclusion of oxygen. 3) Switch to a copper-free protocol . Copper-free reactions are possible but may require stronger bases (e.g., TBAA), different ligands, or higher temperatures.[1][13][17] |
| Base | Amine Bases (Et₃N, DIPEA, piperidine): Act as both a base to deprotonate the alkyne and often as a co-solvent.[10] Inorganic Bases (K₂CO₃, Cs₂CO₃): Used in some protocols, particularly in copper-free systems.[7] | The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Ensure the base is dry and used in sufficient excess (at least 2 equivalents) to neutralize the generated HX.[11] |
| Solvent | THF, DMF, Toluene, Dioxane, Acetonitrile: Choice depends on substrate solubility and reaction temperature.[14] DMF is a polar, coordinating solvent that can sometimes accelerate the reaction but may also promote catalyst decomposition at high temperatures.[14] | Ensure the solvent is anhydrous and thoroughly degassed. Some anecdotal evidence suggests THF can promote the formation of palladium black.[18] If a reaction is sluggish, switching to a higher-boiling solvent like DMF or dioxane and increasing the temperature may be beneficial. |
| Temperature | Room Temp to 120°C: Highly dependent on the halide's reactivity (I > Br > Cl).[11] Aryl bromides often require heating (e.g., 60-100°C).[14][19] | If no reaction occurs at a lower temperature, gradually increase the heat.[14] However, excessively high temperatures can lead to catalyst decomposition and side product formation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (decomposed Pd or CuI).[11] 2. Insufficiently anhydrous or anaerobic conditions. 3. Reaction temperature is too low for the aryl bromide.[14] 4. Impure starting materials. | 1. Use fresh, high-quality catalyst and CuI.[11] 2. Thoroughly dry solvents/reagents and degas the reaction mixture (e.g., freeze-pump-thaw).[12] 3. Increase the reaction temperature in increments. 4. Purify starting materials if their quality is questionable. |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the palladium catalyst.[11] 2. Presence of oxygen or impurities. 3. Inappropriate solvent or temperature.[18] | 1. Improve inert atmosphere technique. 2. Use high-purity, degassed solvents. 3. Consider changing the solvent or using a more robust ligand to stabilize the catalyst. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[11] 2. High concentration of copper(I) acetylide.[13] | 1. Rigorously exclude oxygen from the reaction.[12] 2. Reduce the amount of CuI catalyst. 3. Add the alkyne slowly to the reaction mixture. 4. Switch to a copper-free Sonogashira protocol.[13] |
| Hydrodehalogenation (Loss of Bromine) | Side reaction where the bromine is replaced by hydrogen. | This can sometimes occur under the reaction conditions.[12] Optimization of the catalyst system or reaction time may be required. If it's a major issue, a different coupling strategy might be necessary. |
Conclusion
The Sonogashira coupling of 2-bromopyridines is a robust and highly effective method for accessing valuable 2-alkynylpyridine building blocks. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of oxygen and water. By carefully selecting the catalyst system, base, and solvent, and by applying the systematic troubleshooting strategies outlined in this guide, researchers can reliably and efficiently synthesize a diverse range of target molecules for applications in drug discovery and beyond.
References
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- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
- Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Li, Y. (2015). Sonogashira coupling in natural product synthesis. ResearchGate.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Lin, Y.-W., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
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- Sonogashira troubleshooting help needed. Reddit.
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- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. ResearchGate.
- Sonogashira cross-coupling reaction. YouTube.
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- Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne. Benchchem.
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- What is the best procedure for Sonogashira coupling?. ResearchGate.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ResearchGate.
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
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Application Notes and Protocols: Strategic Ligand Selection for Suzuki-Miyaura Reactions with 2-Bromopyridine Substrates
Introduction: The Challenge and Opportunity of 2-Arylpyridines
The 2-arylpyridine motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the critical C(sp²)–C(sp²) bond required to construct these valuable compounds.[1] Its appeal lies in its broad functional group tolerance, the mild reaction conditions it typically employs, and the commercial availability and relative stability of its organoboron reagents.[2][3]
However, the coupling of 2-halopyridines, particularly 2-bromopyridine, presents a distinct set of challenges compared to their carbocyclic aryl halide counterparts. The electron-deficient nature of the pyridine ring and the presence of the Lewis basic ring nitrogen can complicate the catalytic cycle, often leading to low yields, catalyst deactivation, and inconsistent results.[3][4] The nitrogen atom can coordinate to the palladium center, effectively acting as a catalyst poison and inhibiting key steps like oxidative addition or reductive elimination.[5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of ligand selection strategies to overcome these hurdles. We will explore the mechanistic rationale behind ligand choice, compare the performance of state-of-the-art phosphine and N-heterocyclic carbene (NHC) ligands, and provide detailed, field-proven protocols for the successful Suzuki-Miyaura coupling of 2-bromopyridine substrates.
The Decisive Role of the Ligand: More Than Just a Spectator
In the palladium-catalyzed Suzuki-Miyaura reaction, the ligand is not a mere spectator but an active and crucial controller of the catalytic cycle's efficiency. Its steric and electronic properties profoundly influence every key step: oxidative addition, transmetalation, and reductive elimination.[6] For challenging substrates like 2-bromopyridine, the ligand's primary roles are to:
-
Promote Oxidative Addition: The ligand must be electron-rich enough to facilitate the insertion of the Pd(0) center into the C–Br bond of the electron-deficient pyridine ring.[7]
-
Stabilize the Catalytic Species: It must form a stable, soluble, and active catalyst complex that resists decomposition pathways.
-
Prevent Catalyst Poisoning: The ligand's architecture, particularly its steric bulk, is critical for shielding the palladium center from inhibitory coordination by the pyridine nitrogen of the substrate or product.[4]
-
Facilitate Reductive Elimination: The ligand must be sterically demanding enough to promote the final, product-forming reductive elimination step, especially when synthesizing sterically hindered biaryls.[8]
The interplay of these factors has led to the development of two premier classes of ligands for this transformation: bulky, electron-rich phosphines and strongly σ-donating N-heterocyclic carbenes (NHCs).
Visualizing the Catalytic Cycle
Caption: Structures of common high-performance ligands.
Data Presentation: Ligand Performance Comparison
The following table summarizes representative results for the Suzuki-Miyaura coupling of 2-bromopyridine with various arylboronic acids, highlighting the efficacy of different ligand systems.
| Entry | Ligand/Precatalyst | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 2-(4-Methoxyphenyl)pyridine | 72 | [9] |
| 2 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 1.5 | 2-Phenylpyridine | 96 | [10] |
| 3 | PEPPSI-IPr | - | K₂CO₃ | i-PrOH | 80 | 2 | 2-(p-Tolyl)pyridine | 98 | [11] |
| 4 | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 2-Phenylpyridine | 75-85 | [12] |
| 5 | PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 24 | 2-(4-Aminophenyl)pyridine | 30 | [9] |
Note: Conditions and substrates may vary between studies; this table is for comparative guidance.
Decision Workflow for Ligand Selection
Choosing the optimal ligand depends on several factors, including the steric and electronic properties of the coupling partners, cost, and desired reaction conditions.
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Application Notes & Protocols: A Guide to Base Selection for the Buchwald-Hartwig Amination of Heteroaromatic Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] When applied to heteroaromatic halides, this palladium-catalyzed cross-coupling reaction unlocks access to a vast chemical space of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[3][4] However, the success of these transformations is highly dependent on the careful selection of reaction parameters, with the choice of base being a particularly critical factor. This guide provides an in-depth analysis of base selection for the Buchwald-Hartwig amination of heteroaromatic halides, offering mechanistic insights, a practical guide to choosing the appropriate base, detailed experimental protocols, and troubleshooting advice.
The Catalytic Cycle: The Pivotal Role of the Base
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The base plays a crucial, multifaceted role in this cycle.[5][6] A strong, non-nucleophilic base is generally required to facilitate the deprotonation of the amine or the palladium-amine complex, which is a key step for the formation of the palladium-amido complex that precedes reductive elimination.[5][6]
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the heteroaryl halide (Het-X) bond to form a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl, with chlorides being the most challenging substrates due to the strength of the C-Cl bond.[7][8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. Subsequently, the base deprotonates the coordinated amine to form a palladium-amido complex. The efficiency of this step is highly dependent on the pKa of both the amine and the conjugate acid of the base.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.[9]
Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination highlighting the role of the base.
A Practical Guide to Base Selection
The choice of base is a delicate balance. A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to undesired side reactions, such as decomposition of the substrate or catalyst, or promote hydrodehalogenation.[7][10] The optimal base depends on several factors, including the pKa of the amine, the nature of the heteroaromatic halide, the chosen ligand and solvent, and the presence of base-sensitive functional groups.[7]
Commonly Used Bases
Below is a table summarizing common bases used in the Buchwald-Hartwig amination of heteroaromatic halides, along with their properties and typical applications.
| Base | pKa of Conjugate Acid | Common Solvents | Typical Substrates & Conditions | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | The most common and effective base, especially for less reactive aryl chlorides and secondary amines.[8][11] | Can be too harsh for substrates with base-sensitive functional groups like esters and nitro groups.[9] |
| Potassium tert-butoxide (KOtBu) | ~19 | Toluene, Dioxane, THF | Similar in strength to NaOtBu, often used interchangeably. | Can also lead to side reactions with sensitive substrates. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Toluene, THF | A very strong, non-nucleophilic base. Useful for proton tolerance and can sometimes improve yields.[9] | Can be incompatible with certain functional groups. |
| Potassium phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | A weaker base, suitable for electron-deficient heteroaryl halides and substrates with base-sensitive functional groups.[7] Often requires higher temperatures. | Its use can lead to broader functional group tolerance.[7] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane | Another mild base, often used for base-sensitive substrates. Its good solubility can be advantageous.[7][12] | May require higher catalyst loadings and temperatures compared to stronger bases.[7] |
| Potassium carbonate (K₂CO₃) | ~10.3 | DMF, Dioxane | A cost-effective weak base. Often used in industrial applications.[3] | Generally results in slower reaction rates compared to stronger bases.[9] |
Decision-Making Flowchart for Base Selection
To assist in the selection of an appropriate base, the following flowchart provides a general guideline based on the properties of the heteroaromatic halide and the amine coupling partner.
Figure 2. A decision-making flowchart to guide the selection of a suitable base.
General Protocol for a Small-Scale Test Reaction
This protocol provides a starting point for the Buchwald-Hartwig amination of a heteroaromatic halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like G3-XPhos)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Heteroaromatic halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base under an inert atmosphere.
-
Reagent Addition: Add the heteroaromatic halide and the amine to the vessel, followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate ligand for the substrate- Base is too weak- Insufficient temperature- Presence of oxygen or water | - Use a pre-formed catalyst or ensure the Pd source is of high quality.[8]- Screen a variety of bulky, electron-rich phosphine ligands.[8][14]- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).[8]- Increase the reaction temperature.[8]- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[8] |
| Hydrodehalogenation | - Reductive elimination is slow- Presence of trace water- Base is too strong | - Use a more electron-rich ligand to promote reductive elimination.- Ensure scrupulously dry conditions.[8]- Use a weaker base or a slight excess of the amine.[8] |
| Side reactions/decomposition | - Base is too strong for the substrate- High reaction temperature | - Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).[7]- Lower the reaction temperature and extend the reaction time. |
| Poor regioselectivity (for di- or poly-halogenated heterocycles) | - Similar reactivity of halide positions | - Modify the catalyst and ligand system. Steric hindrance on the ligand can influence regioselectivity.[15]- Lowering the reaction temperature can sometimes improve selectivity. |
Conclusion
The selection of the appropriate base is a critical parameter for the successful Buchwald-Hartwig amination of heteroaromatic halides. A thorough understanding of the reaction mechanism and the interplay between the base, substrate, ligand, and solvent is essential for achieving high yields and minimizing side reactions. By carefully considering the electronic and steric properties of the coupling partners and utilizing the guidelines and protocols provided in this application note, researchers can effectively navigate the challenges associated with these important transformations and accelerate the discovery and development of novel nitrogen-containing molecules.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
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The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Selected recent applications of the Buchwald–Hartwig amination in basic... - ResearchGate. Available at: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
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Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]
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T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
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Synthesis of 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-ones
An Application Guide for the
Authored by a Senior Application Scientist
This document provides an in-depth guide for the synthesis of 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-ones and their derivatives. This class of fused heterocyclic compounds represents a scaffold of significant interest in medicinal chemistry and materials science, demonstrating a range of biological activities. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategies, offering detailed protocols, and discussing the compound's potential applications.
Strategic Overview: The Importance of the Cyclopenta[b]pyridine Core
The fusion of a cyclopentanone ring with a pyridine nucleus creates the 5H-cyclopenta[b]pyridin-7(6H)-one framework. The introduction of an aryl group at the 2-position significantly modulates the electronic and steric properties of the molecule, making it a versatile template for drug discovery and agrochemical development. Research has shown that derivatives of the parent structure exhibit potent biological activities, including:
-
Antiviral Properties: Notably against the Tobacco Mosaic Virus (TMV), with efficacy comparable or superior to commercial agents like Ribavirin.[1]
-
Fungicidal Activity: A broad spectrum of activity has been observed against several plant pathogenic fungi.[1][2][3]
-
Insecticidal Efficacy: Good larvicidal activity has been demonstrated against pests such as Plutella xylostella.[1][3]
-
Corrosion Inhibition: Certain derivatives have been shown to act as effective corrosion inhibitors for carbon steel.[4][5]
Given this therapeutic and industrial potential, efficient and scalable synthetic access to these molecules is of paramount importance. This guide will focus on the most robust and widely applicable synthetic methodologies.
Key Synthetic Methodologies and Mechanistic Insights
Several synthetic routes have been developed to access the cyclopenta[b]pyridine core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Strategy 1: Multi-component Cyclocondensation
This is one of the most efficient and flexible methods for constructing the 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-one scaffold. It typically involves a one-pot reaction that assembles the core structure from simple, readily available precursors. A prominent example is the reaction between a 2,5-diarylidenecyclopentanone, a nitrile source like propanedinitrile (malononitrile), and a base.[4][5]
Mechanistic Rationale: The reaction proceeds through a well-defined cascade of classical organic reactions:
-
Knoevenagel Condensation: The synthesis begins with the formation of a 2,5-diarylidenecyclopentanone intermediate via a base-catalyzed Knoevenagel condensation between cyclopentanone and two equivalents of an aromatic aldehyde.[4]
-
Michael Addition: Propanedinitrile, deprotonated by a base (e.g., sodium alkoxide), acts as a nucleophile and attacks one of the α,β-unsaturated ketone moieties of the diarylidenecyclopentanone in a Michael-type addition.[4]
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a rapid intramolecular cyclization. The enolate attacks one of the nitrile groups, followed by tautomerization and dehydration to form the stable, fused aromatic pyridine ring.[4]
The elegance of this approach lies in its convergence and atom economy, allowing for the rapid generation of molecular complexity. The reaction is often high-yielding, and the products can frequently be isolated by simple filtration and recrystallization, avoiding laborious chromatographic purification.[4][5]
Caption: Proposed mechanism for cyclocondensation synthesis.
Strategy 2: Oxidation of Fused Cyclopentenopyridines
An alternative approach involves the synthesis of a reduced precursor, 2,3-cyclopentenopyridine, followed by selective oxidation of the benzylic-like methylene group adjacent to the pyridine ring. This method is particularly useful for synthesizing the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.[6][7]
Mechanistic Rationale: This transformation leverages transition-metal catalysis to achieve chemoselective C-H oxidation.
-
Catalyst & Oxidant: A system comprising Manganese(II) triflate (Mn(OTf)₂) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the terminal oxidant has proven effective.[7]
-
Reaction Environment: Notably, this reaction can be performed in water at room temperature, aligning with the principles of green chemistry.[7] The catalyst activates the oxidant, which then selectively functionalizes the C-H bond at the 5-position to install the ketone.
While this method directly yields the 5-one isomer, its principles could be adapted for the synthesis of the 7-one target through careful precursor design. The high chemoselectivity and mild, environmentally benign conditions make it an attractive strategy.[7]
Application Protocols: Step-by-Step Synthesis
The following protocol details the multi-component cyclocondensation strategy, which offers high yields and operational simplicity.[4][5]
Protocol 1: Synthesis of 2-Aryl-4-aryl-7-(arylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
This protocol is adapted from a reported procedure and serves as a robust template.[4][5]
Caption: General workflow for the two-step synthesis.
Step A: Synthesis of 2,5-Diarylidenecyclopentanone (Intermediate)
-
Reagents: To a stirred solution of cyclopentanone (1.0 eq) and the desired aromatic aldehyde (2.2 eq) in ethanol, add a catalytic amount of a base such as 10% aqueous sodium hydroxide.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of the product. Typically, the reaction is complete within 2-4 hours.
-
Work-up: Filter the resulting solid precipitate, wash thoroughly with cold water to remove the base, and then with a small amount of cold ethanol.
-
Purification: The crude product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or another suitable solvent.
Step B: Cyclocondensation to form the Cyclopenta[b]pyridine Core
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2,5-diarylidenecyclopentanone intermediate (1.0 eq), propanedinitrile (1.0 eq), and sodium ethoxide (1.0 eq).[5]
-
Solvent: Add absolute ethanol as the solvent. The amount should be sufficient to form a stirrable slurry.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with stirring. The reaction is typically complete within 1-2 hours, often indicated by a color change.[4]
-
Work-up: After cooling the reaction mixture to room temperature, a solid product usually precipitates. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final compound with high purity.[4]
Safety Precautions:
-
Handle sodium alkoxides with care as they are corrosive and moisture-sensitive.
-
Propanedinitrile (malononitrile) is toxic; handle it in a well-ventilated fume hood.
-
Perform all operations involving flammable solvents (ethanol, methanol) away from ignition sources.
Structural Characterization
Confirmation of the synthesized 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-one structure is achieved using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) for the aryl and pyridine protons. Distinctive signals for the aliphatic CH₂ protons of the cyclopentane ring, often appearing as triplets or multiplets in the δ 2.5-3.5 ppm range.[4][5] |
| ¹³C NMR | A signal for the ketone carbonyl (C=O) typically appears downfield (>190 ppm). Multiple signals in the aromatic region (δ 110-165 ppm). Aliphatic carbon signals around δ 25-40 ppm. A signal for the nitrile carbon (C≡N) if present, around δ 115-120 ppm.[4][5] |
| IR Spectroscopy | Strong absorption band for the C=O stretch (approx. 1700-1720 cm⁻¹). Bands for C=N and C=C stretching in the 1500-1610 cm⁻¹ region. If a nitrile group is present, a sharp band will appear around 2200-2230 cm⁻¹.[4][5] |
| HRMS (ESI) | Provides the exact mass of the molecule, allowing for the unambiguous confirmation of its elemental composition.[6] |
Applications in Drug and Agrochemical Discovery
The versatility of the 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-one scaffold makes it a privileged structure for screening libraries. As highlighted, derivatives have shown significant promise.
| Biological Activity | Target | Compound Series | Efficacy Highlights | Source |
| Antiviral | Tobacco Mosaic Virus (TMV) | 5-Aryl-cyclopenta[c]pyridine | Activity higher than commercial Ribavirin.[1] | [1] |
| Fungicidal | S. sclerotiorum, B. cinerea, P. infestans | 5-Aryl-cyclopenta[c]pyridine | Inhibition ratio up to 91.9% at 50 µg/mL.[2][3] | [2][3] |
| Insecticidal | Plutella xylostella (Larvicidal) | 5-Aryl-cyclopenta[c]pyridine | Good efficacy demonstrated via leaf-dipping method.[1] | [1] |
These findings strongly suggest that 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-ones are excellent lead compounds for the development of novel agrochemicals and potentially therapeutic agents.[1][2] The synthetic accessibility allows for the creation of diverse libraries by varying the aryl substituents to perform structure-activity relationship (SAR) studies.
References
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]
-
Dyachenko, V. D., & Kholodnyak, S. V. (Year not available). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water - Supporting Information. RSC Publishing. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
-
(Author not available). (Year not available). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Publications. Available at: [Link]
-
(Author not available). (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available at: [Link]
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- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help researchers, scientists, and drug development professionals maximize yield and purity for this specific transformation.
Introduction: Understanding the Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[1][2] While powerful, its success is highly dependent on the specific substrates involved.
The target substrate, this compound, presents a unique set of challenges:
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step.[3] However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[4]
-
Base-Sensitive Ketone: The fused cyclopentanone ring possesses acidic α-protons at the C6 position. Strong bases, often required for efficient transmetalation, can cause deprotonation, leading to enolate formation. This can trigger undesired side reactions such as self-condensation, decomposition, or reduced substrate stability.
-
Steric Hindrance: The bromine atom is situated adjacent to the fused ring system, which can introduce steric challenges for the catalyst-ligand complex during oxidative addition.
This guide is structured to address these specific challenges through a series of targeted troubleshooting questions and optimization strategies.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when coupling this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
Low conversion is a frequent issue stemming from several potential problems. A systematic approach is key.
Caption: Systematic Troubleshooting Flowchart for Low Conversion.
Answer:
-
Catalyst Activity and Ligand Choice: The pyridine nitrogen can poison the catalyst.[4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Expert Insight: Switch to a catalyst system known for coupling heteroaryl halides. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are essential.[5] They accelerate reductive elimination and sterically shield the palladium center from coordinating with the pyridine nitrogen.[4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[6]
-
Actionable Step: Screen a panel of modern catalysts. Start with a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3) which are air-stable and highly active.
-
-
Inefficient Transmetalation (Base and Solvent): The transmetalation step is often rate-limiting and requires activation of the boronic acid by a base.[2][7] However, the ketone in your substrate is base-sensitive.
-
Expert Insight: A careful balance of basicity is required. Strong bases like NaOH or KOtBu may cause substrate decomposition. Moderate inorganic bases are preferred. K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation without causing excessive side reactions.[1] Cs₂CO₃ is another effective option.
-
Actionable Step: Switch from common bases like Na₂CO₃ to K₃PO₄. Use an anhydrous polar aprotic solvent like dioxane, 2-MeTHF, or toluene. The presence of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate species, but start with anhydrous conditions to protect the ketone.[1][3]
-
-
Reagent Quality: The stability of the boronic acid is critical.
-
Expert Insight: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form inactive cyclic boroxine trimers upon storage.[3][4] This is a common cause of failed reactions.
-
Actionable Step: Use freshly purchased boronic acid or verify its purity. Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to degradation.[4]
-
Q2: I am observing significant byproduct formation, particularly debromination of my starting material and homocoupling of the boronic acid. How can I suppress these?
Byproduct formation points to specific flaws in the reaction conditions or setup.
Answer:
-
Debromination (Hydrodehalogenation): This occurs when the R¹-Pd-X intermediate reacts with a hydride source before transmetalation.[3]
-
Causality: The hydride source can be trace water, an alcohol solvent, or even the base itself under certain conditions. This side reaction is more competitive if the subsequent transmetalation step is slow.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Choose a Non-Protic System: Avoid alcohol-based solvents. Use dioxane, toluene, or DMF.
-
Accelerate Transmetalation: Use a more effective base (K₃PO₄) and a boronic ester (Bpin) to make the desired reaction pathway faster than the undesired debromination.
-
-
-
Homocoupling (Glaser-Hay type): The formation of a biaryl product (R²-R²) from the boronic acid is typically caused by the presence of oxygen.[4]
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst or directly mediate the homocoupling of the boronic acid.
-
Solution:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. The most effective method is three freeze-pump-thaw cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can be effective.[4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
-
Q3: The reaction works, but the yield is inconsistent and never exceeds 50%. How can I optimize for higher yield?
Reaching a yield plateau suggests that one or more parameters are suboptimal. A systematic optimization is necessary.
Answer:
1. Re-evaluate the Catalyst/Ligand Ratio:
-
Insight: The ratio of palladium to ligand is crucial. For monodentate phosphine ligands, a Ligand:Pd ratio of 2:1 to 4:1 is often optimal to ensure the formation of the active L₂Pd(0) species and prevent catalyst decomposition into palladium black.[8]
-
Action: If using a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, run small-scale experiments varying the Ligand:Pd ratio.
2. Screen Different Bases and Solvents:
-
Insight: The interplay between the base and solvent significantly affects solubility and reaction rates. A base that works well in one solvent might be ineffective in another.
-
Action: Set up a small array of reactions to screen different combinations. See the table below for recommended starting points.
3. Temperature and Reaction Time:
-
Insight: Suzuki couplings are often run at elevated temperatures (80-110 °C) to ensure efficient oxidative addition and reductive elimination.[9] However, prolonged heating can lead to decomposition of the base-sensitive substrate.
-
Action: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). This will help you determine the optimal reaction time before significant decomposition occurs. If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial.
Recommended Starting Conditions & Optimization Table
For a 0.5 mmol scale reaction with this compound (1.0 equiv).
| Parameter | Recommended Starting Condition | Optimization Variables | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are often more reliable and active.[3] |
| Ligand | XPhos (if using separate Pd source) | SPhos, RuPhos, cataCXium A | Bulky, electron-rich ligands are critical for this substrate class.[5] |
| Ligand:Pd Ratio | 2.2 : 1 | 1.5:1, 3:1, 4:1 | Optimizes catalyst stability and activity. |
| Boron Species | Arylboronic Acid (1.2-1.5 equiv) | Arylboronic pinacol ester (Bpin) | Esters offer enhanced stability against protodeboronation.[4] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Cs₂CO₃, K₂CO₃, KF | K₃PO₄ provides a good balance of reactivity and mildness.[1] |
| Solvent | Dioxane or 2-MeTHF (0.1 M) | Toluene, DMF | Anhydrous, polar aprotic solvents are generally preferred. |
| Temperature | 90-100 °C | 80 °C, 110 °C | Balances reaction rate against potential substrate decomposition. |
| Atmosphere | Argon or Nitrogen | N/A | Essential to prevent homocoupling and catalyst oxidation.[4] |
Detailed Experimental Protocol (General Procedure)
This protocol provides a step-by-step guide for setting up a trial reaction.
-
Glassware Preparation: Oven-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the boronic acid or ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic environment.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to the desired concentration (e.g., 0.1 M).
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst and/or ligand (e.g., XPhos Pd G3, 2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
-
Bhanuchandra, M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 59(22), 2146-2150. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7301. [Link]
-
Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1522-1531. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1522–1531. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Chen, C.-Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
-
Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1735-1757. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. [Link]
-
National Center for Biotechnology Information. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
-
ResearchGate. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(49), 15894-15902. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
El-Shafey, A. M. (2010). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we will address common challenges and provide systematic troubleshooting strategies based on established chemical principles and field-proven insights.
Introduction to the Challenge
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1][2] However, its application to heteroaromatic substrates like this compound can be challenging. The presence of the pyridinone core introduces potential complications, including catalyst inhibition by the nitrogen lone pair, substrate or product instability under basic conditions, and competing side reactions. This guide will provide a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when performing a Buchwald-Hartwig reaction with this compound:
Q1: My reaction shows no conversion of the starting material. What are the likely causes?
-
Inactive Catalyst: The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[2][3]
-
Ligand Incompatibility: The chosen phosphine ligand may not be suitable for this specific substrate. Heteroaromatic substrates often require specialized, electron-rich, and sterically hindered ligands.[1]
-
Inappropriate Base: The base might be too weak to deprotonate the amine or facilitate the catalytic cycle effectively. Conversely, a base that is too strong could lead to substrate decomposition.
-
Solvent Issues: Poor solubility of the reactants or the base can stall the reaction.[3] Additionally, certain solvents can coordinate to the palladium center and inhibit catalysis.[3][4]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation.
Q2: I'm observing very low yields of my desired product. What should I investigate first?
Low yields are often a result of suboptimal reaction conditions. A systematic optimization of the following parameters is recommended:
-
Catalyst/Ligand Ratio and Loading: While typical loadings are around 1-2 mol%, challenging substrates may require higher loadings.[2] The palladium-to-ligand ratio is also crucial and often needs to be screened.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[5][6]
-
Reaction Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-100 °C).[3][5] However, for potentially thermally sensitive substrates like yours, a lower temperature with a more active catalyst system might be necessary.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS.
Q3: I'm seeing several side products in my reaction mixture. What are they likely to be and how can I minimize them?
Common side products in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can occur via a competing β-hydride elimination pathway.[1]
-
Homocoupling: Dimerization of the aryl halide or the amine.
-
Substrate Decomposition: The pyridinone ring may be susceptible to degradation under strongly basic conditions or at high temperatures.
To minimize side products, consider screening different ligands, bases, and reaction temperatures to find a set of conditions that favors the desired C-N bond formation.
Systematic Troubleshooting Guide
When faced with a challenging Buchwald-Hartwig reaction, a systematic approach to troubleshooting is essential. The following guide, visualized in the flowchart below, provides a step-by-step methodology for identifying and resolving common issues.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
Detailed Troubleshooting Steps
Catalyst System Evaluation
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] They tend to form the active LPd(0) catalyst more cleanly and efficiently.
-
Ligand Selection: The choice of ligand is paramount. For heteroaromatic substrates, bulky and electron-rich biarylphosphine ligands are often required. A good starting point would be to screen a panel of ligands.
| Ligand Family | Examples | Recommended for |
| Buchwald Ligands | XPhos, SPhos, RuPhos | General-purpose, good for a wide range of amines.[1] |
| Josiphos Ligands | CYPF-tBu | Can be effective for challenging couplings. |
| Other Bidentate Ligands | BINAP, dppf | First-generation ligands, may be less effective for this substrate.[1] |
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under a robust inert atmosphere (argon or nitrogen).
Optimization of Reaction Parameters
-
Base Selection: The pKa of the base is a critical parameter.
| Base | pKaH | Comments |
| NaOtBu | ~19 | Strong, commonly used, but can be harsh.[3] |
| LHMDS | ~26 | Very strong, non-nucleophilic. |
| K₃PO₄ | ~12.3 | Weaker, often used for base-sensitive substrates. |
| Cs₂CO₃ | ~10.2 | Weaker, good for sensitive functional groups. |
The solubility of the base is also a key factor. If using an inorganic base, ensure it is finely powdered to maximize surface area.
-
Solvent Choice: The solvent must dissolve the reactants and the catalyst system. Common choices include toluene, 1,4-dioxane, and THF.[3][7] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3] If solubility is an issue, consider using a co-solvent system.
-
Temperature and Time: A typical starting point is 80-100 °C for 12-24 hours.[3] If the substrate or product is thermally unstable, it may be necessary to use a lower temperature with a more active catalyst system (e.g., a more electron-rich ligand).
Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound.
-
Preparation: In a glovebox, add the this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox and add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
Troubleshooting the Buchwald-Hartwig amination of this compound requires a systematic and logical approach. By carefully considering the choice of catalyst, ligand, base, and solvent, and by methodically optimizing the reaction conditions, researchers can overcome the challenges associated with this specific transformation. This guide provides a framework for that process, grounded in the fundamental principles of organometallic chemistry.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Nature. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
ACS Publications. Designing Buchwald–Hartwig Reaction Graph for Yield Prediction. [Link]
-
University of Strathclyde. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
YouTube. Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
PubChem. This compound. [Link]
-
Appretech Scientific Limited. 2-bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. [Link]
-
ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
J&K Scientific. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | 1196154-12-7. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Cross-Coupling of 2-Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side products encountered during the cross-coupling of 2-bromopyridines. As Senior Application Scientists, we have structured this guide to explain the causality behind common issues and provide field-proven solutions.
General Troubleshooting & FAQs
This section addresses overarching issues and frequently asked questions that apply to various cross-coupling reactions involving 2-bromopyridines. The unique electronic properties and the presence of the Lewis basic nitrogen atom in the pyridine ring often lead to a distinct set of challenges compared to other aryl halides.[1][2]
Q1: My reaction is sluggish or stalls completely. What are the primary causes when using a 2-bromopyridine substrate?
A1: Stalled reactions with 2-bromopyridines often trace back to catalyst inhibition. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming stable complexes that are reluctant to participate in the catalytic cycle.[3] This is a well-documented challenge often referred to as the "2-pyridyl problem."[1][2]
Key Troubleshooting Steps:
-
Ligand Choice: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like RuPhos or BrettPhos).[4] These ligands create a crowded coordination sphere around the palladium, which can disfavor the binding of the pyridine nitrogen and promote the desired catalytic steps.
-
Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to the active Pd(0) species. In some cases, starting directly with a Pd(0) source (e.g., Pd₂(dba)₃) can be beneficial.[5]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Water and other protic impurities can interfere with the catalyst and promote side reactions like protodebromination.[6]
Q2: I'm observing a significant amount of an unidentified byproduct. What is a logical first step to diagnose the issue?
A2: A systematic approach is crucial. The first step is to identify the structure of the major byproduct, typically via LC-MS and NMR analysis. The mass of the byproduct provides a critical clue to its identity.
Troubleshooting Workflow for Unknown Side Products
Caption: A logical workflow for diagnosing and addressing unknown side products.
Issue 1: Formation of Homocoupling Products
Homocoupling, the dimerization of one of the coupling partners, is a frequent and troublesome side reaction. This can manifest as 2,2'-bipyridine (from the starting material), a biaryl (from the boronic acid in Suzuki coupling), or a diyne (from the alkyne in Sonogashira coupling).
Q3: My Suzuki-Miyaura reaction is producing a lot of biaryl byproduct from the homocoupling of my boronic acid. Why is this happening?
A3: The homocoupling of boronic acids is primarily promoted by the presence of oxygen and Pd(II) species.[7][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination that forms the homocoupled byproduct and regenerates Pd(0).[7]
Q4: How can I minimize or eliminate boronic acid homocoupling in my Suzuki reaction?
A4: A multi-pronged approach focusing on reaction setup and conditions is most effective.
| Symptom | Potential Cause | Recommended Action |
| Biaryl Product Observed | Presence of Oxygen: Dissolved O₂ oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[7][8] | Rigorous Degassing: Use a freeze-pump-thaw technique (3 cycles) for solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6] |
| Unstable Boronic Acid: Some boronic acids are prone to decomposition, which can fuel side reactions. | Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than their corresponding boronic acids. | |
| Excess Boronic Acid: A large excess of the boronic acid can increase the statistical likelihood of homocoupling. | Optimize Stoichiometry: Start with 1.1–1.2 equivalents of the boronic acid/ester and adjust as needed.[6] | |
| High Temperature: Elevated temperatures can accelerate both the desired reaction and the undesired homocoupling pathway. | Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[6] |
Mechanism: Desired vs. Undesired Coupling
Caption: Simplified catalytic cycles showing the desired Suzuki pathway versus the oxygen-induced homocoupling side reaction.
Q5: I'm performing a Sonogashira coupling and observing the diyne (Glaser coupling) byproduct. What are the best practices to avoid this?
A5: Alkyne homocoupling (Glaser coupling) is a classic side reaction in Sonogashira couplings, heavily promoted by oxygen and the copper(I) co-catalyst.[10]
Key Mitigation Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling. Ensure all reagents and the reaction headspace are rigorously degassed.[10]
-
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling.[10][11] Use the minimum effective amount of CuI (e.g., 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be necessary.
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[10]
Issue 2: Formation of Protodebromination Product
Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of unsubstituted pyridine or a substituted pyridine core.
Q6: My main byproduct is the debrominated starting material. What is the mechanism, and how can I prevent it?
A6: Protodebromination typically occurs via the formation of a palladium hydride (Pd-H) species. This species can react with the oxidative addition product (Pyr-Pd-Br) in a reductive elimination step to yield the debrominated pyridine.[7] The hydride source can be trace water, alcohols (especially as solvents), or even certain amine bases.[6][7]
| Symptom | Potential Cause | Recommended Action |
| Debrominated Pyridine Detected | Protic Impurities: Water, alcohols, or other protic contaminants in solvents or reagents act as hydride sources.[6] | Use Anhydrous Conditions: Thoroughly dry all glassware. Use high-purity, anhydrous, and degassed solvents and reagents. |
| Choice of Base/Solvent: Some bases (e.g., ethoxides in ethanol) or solvents can directly generate hydride species. | Screen Bases and Solvents: Switch to a non-protic solvent (e.g., Toluene, Dioxane, THF). Use bases less prone to generating hydrides, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| High Reaction Temperatures: High temperatures can accelerate the decomposition pathways that lead to Pd-H formation.[6] | Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. | |
| Boronic Acid Instability: In Suzuki reactions, boronic acids can undergo protodeboronation, releasing a proton that can contribute to the formation of Pd-H species.[12][13][14] | Use Stable Boron Reagents: Employ boronic esters (Bpin, MIDA) which are generally more resistant to protodeboronation.[1] |
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
-
Issue: In addition to homocoupling and protodebromination, my reaction with a 2-pyridylboronic acid is failing.
-
Insight: 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, especially under basic conditions.[1][13][14] The equilibrium often favors the inactive boronate species.
-
Solution:
-
Use a More Stable Boron Reagent: Instead of 2-bromopyridine as the electrophile, consider using a 2-pyridyl trifluoroborate (e.g., 2-pyridyl-BF₃K) or a 2-pyridyl MIDA boronate as the nucleophilic partner with a different aryl halide.[15] These are often more stable and reactive.
-
Careful Base Selection: If using a 2-pyridylboronic acid is unavoidable, screen weaker bases that are less likely to promote rapid decomposition.
-
Buchwald-Hartwig Amination
-
Issue: The amination of my 2-bromopyridine is slow, and I'm seeing decomposition of the starting material.
-
Insight: The Buchwald-Hartwig amination is highly sensitive to the ligand, base, and solvent system.[16][17] The pyridine nitrogen can compete with the amine nucleophile for coordination to the palladium center, inhibiting the reaction.[3]
-
Solution:
-
Ligand is Key: Use bulky, electron-rich biarylmonophosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to accelerate the rate-limiting reductive elimination step and overcome catalyst inhibition.[4][18]
-
Base Selection: A strong, non-nucleophilic, sterically hindered base is required, with NaOtBu, LiOtBu, or LHMDS being common choices.[19]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[17]
-
Representative Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Add the 2-bromopyridine (1.0 equiv) and the solid base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine nucleophile (1.2 equiv).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
Sonogashira Coupling
-
Issue: My reaction is giving low yield, and I see palladium black crashing out of solution.
-
Insight: The precipitation of palladium black indicates catalyst decomposition. This is often caused by trace oxygen or impurities that disrupt the catalytic cycle.[10][12]
-
Solution:
-
Ensure Catalyst Quality: Use a fresh, high-quality palladium source. Ensure the CuI co-catalyst is also fresh, as it can degrade over time.[10]
-
Thorough Degassing: This is the most critical parameter for Sonogashira success. Oxygen leads to both catalyst decomposition and Glaser homocoupling.[10]
-
Amine Base Purity: The amine base (e.g., Et₃N, DIPEA) serves as both a base and a solvent. It must be anhydrous and degassed.[20][21]
-
References
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC - NIH.
- The coupling of 2‐pyridyl−BF3K reagents.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Cross-Coupling Chemistry. University of Rochester.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. This guide is designed to provide in-depth troubleshooting for a critical challenge encountered in catalytic reactions involving this valuable building block: catalyst deactivation. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to causing catalyst deactivation in cross-coupling reactions?
A1: The primary challenge stems from the inherent chemical nature of the molecule. The lone pair of electrons on the nitrogen atom in the pyridine ring is Lewis basic. This allows it to strongly coordinate to the active metal center of common transition metal catalysts, such as palladium or nickel.[1][2][3][4] This coordination can block the sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst and leading to low or no product yield.[3][4][5]
Q2: I'm observing the formation of a black precipitate in my reaction. What is it, and what does it signify?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[5][6] Its formation is a clear indicator of catalyst decomposition or degradation.[5][6] This can be triggered by several factors, including:
-
Excessively high reaction temperatures: Thermal stress can cause the catalyst complex to break down.[5]
-
Inappropriate ligand-to-metal ratio: A deficiency of stabilizing ligands can lead to the aggregation of palladium atoms.[7]
-
Slow oxidative addition: If the oxidative addition of the bromopyridine to the metal center is slow, the unstable catalyst can degrade before it enters the catalytic cycle.
Q3: My desired cross-coupled product is forming, but I'm also getting a significant amount of 5H-cyclopenta[b]pyridin-7(6H)-one as a byproduct. What is this side reaction, and how can I minimize it?
A3: This side product is the result of hydrodebromination, an undesired reaction where the bromine atom is replaced by a hydrogen atom.[8] This is a common issue with aryl bromides in palladium-catalyzed reactions.[8][9][10][11][12] Factors that can promote hydrodebromination include:
-
Presence of hydride sources: Impurities in reagents or solvents can act as hydride donors.
-
Choice of base and solvent: Strong bases, particularly in combination with protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.[8]
-
Reaction temperature: Higher temperatures can increase the rate of this side reaction.[8]
Q4: How does the fused cyclopentanone ring in this compound influence catalyst activity compared to a simple 2-bromopyridine?
A4: The fused ring system introduces both steric and electronic effects that can modulate catalyst activity. The cyclopentanone ring may introduce some steric hindrance around the pyridine nitrogen, which could potentially lessen its ability to poison the catalyst compared to a less hindered pyridine. However, the overall electronic nature of the fused system will also play a crucial role in the reactivity of the C-Br bond and the Lewis basicity of the nitrogen, impacting the rates of oxidative addition and catalyst poisoning.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common symptom of catalyst deactivation. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Poisoning | 1. Ligand Selection: Switch to sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). The bulkiness of these ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[3] 2. Ligand-to-Metal Ratio: Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher). An excess of the ligand can help prevent dissociation and stabilize the active catalytic species.[7] 3. Solvent Choice: Use a less coordinating solvent. Highly polar, coordinating solvents can sometimes be displaced by the pyridine nitrogen, leading to poisoning. |
| Catalyst Decomposition | 1. Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable rate. High temperatures can accelerate catalyst decomposition.[5][7] 2. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Oxygen can degrade phosphine ligands to phosphine oxides, which are poor ligands for the metal and can lead to catalyst instability.[7] 3. Catalyst Precursor: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). The choice of precursor can influence the formation and stability of the active catalyst. |
| Sub-optimal Conditions | 1. Base Screening: The choice of base is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as the base can influence both the rate of the desired reaction and the rate of catalyst deactivation.[8] 2. Solvent Screening: Systematically screen a range of aprotic solvents (e.g., toluene, dioxane, THF). The solvent can affect the solubility of reactants and the stability of catalytic intermediates.[8] |
Issue 2: Significant Hydrodebromination Side Product
The formation of the debrominated analog of your starting material reduces the yield of the desired product.
Caption: Troubleshooting workflow for hydrodebromination.
| Possible Cause | Troubleshooting Steps & Explanation |
| Hydride Sources | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Water can act as a proton source and contribute to the formation of palladium-hydride species.[13] 2. Reagent Purity: Ensure the purity of all reagents, as some impurities can act as hydride donors. |
| Base/Solvent System | 1. Base Selection: Switch to a milder base. Strong bases can promote the formation of hydride intermediates.[8] A careful screening of bases is recommended. 2. Solvent Choice: Strictly use aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources.[8] |
| High Temperature | 1. Temperature Optimization: Lower the reaction temperature. Hydrodebromination is often more prevalent at higher temperatures.[8] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed complex)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Ligand to Mitigate Catalyst Poisoning
Procedure:
-
Set up a parallel series of reactions following the general procedure in Protocol 1.
-
In each reaction, use a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) with a consistent palladium precursor (e.g., Pd₂(dba)₃).
-
Maintain a constant ligand-to-palladium ratio (e.g., 2:1) across all reactions.
-
Run all reactions for the same amount of time and at the same temperature.
-
Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
Compare the results to identify the ligand that provides the highest yield and selectivity.
Visualizing Deactivation Pathways
The following diagram illustrates the primary pathways of catalyst deactivation in cross-coupling reactions involving this compound.
Caption: Common catalyst deactivation pathways.
By understanding these deactivation pathways and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of catalytic reactions with this compound.
References
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification of 2-Substituted Cyclopenta[b]pyridin-7-one Derivatives
Welcome to the technical support center for the purification of 2-substituted cyclopenta[b]pyridin-7-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining highly pure compounds. The unique fused ring structure of these derivatives presents specific challenges in purification, which this guide aims to address with practical, field-proven insights.
I. Understanding the Purification Challenge
The cyclopenta[b]pyridin-7-one core is a key structural motif in many biologically active compounds. The introduction of various substituents at the 2-position can significantly alter the molecule's polarity, solubility, and susceptibility to degradation, making purification a non-trivial step. Common challenges include the removal of starting materials, reaction byproducts, and isomers, which may have very similar chromatographic behavior to the desired product.
A thorough understanding of the reaction mechanism and potential side reactions is the first line of defense in planning an effective purification strategy. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the formation of impurities and optimize reaction conditions to minimize them.[1]
II. Choosing Your Purification Strategy: A Logic-Based Approach
The selection of an appropriate purification technique is paramount for achieving high purity and yield. The choice primarily depends on the physical properties of your 2-substituted cyclopenta[b]pyridin-7-one derivative and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-substituted cyclopenta[b]pyridin-7-one derivatives.
A. Column Chromatography Troubleshooting
Flash column chromatography is the most common purification technique for these compounds.[2]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited.[3] 2. Column Overloading: Too much crude material for the amount of stationary phase.[3] 3. Compound Degradation on Silica Gel: The acidic nature of silica gel can cause decomposition of sensitive compounds.[4] | 1. Optimize Solvent System with TLC: Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve a clear separation on the TLC plate. Aim for a target Rf of 0.3-0.4 for your desired compound.[4] 2. Reduce Sample Load: A general rule is to load 1-5% of crude material by weight relative to the silica gel.[3] 3. Test for Stability: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] |
| Compound Not Eluting from the Column | 1. Compound is Too Polar: The chosen mobile phase is not polar enough to move the compound.[3] | 1. Increase Solvent Polarity: Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a highly polar solvent can be effective.[3] |
| Low Recovery | 1. Compound Streaking/Tailing on TLC: This indicates strong interaction with the stationary phase. 2. Irreversible Adsorption: The compound may be too polar and is permanently sticking to the silica. | 1. Add a Modifier: For basic pyridine nitrogens, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery. 2. Use a Different Stationary Phase: Consider reverse-phase chromatography if your compound is highly polar.[4] |
B. Crystallization Troubleshooting
Crystallization is an excellent technique for obtaining highly pure solid compounds.[5]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | 1. Solution is Supersaturated or Cooled Too Quickly: The compound comes out of solution above its melting point.[6] 2. Presence of Impurities: Impurities can inhibit crystal lattice formation.[3] | 1. Slow Down Cooling: Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[3] 2. Pre-purification: A quick filtration through a small plug of silica may be necessary to remove impurities before attempting crystallization.[3] |
| No Crystals Form | 1. Solution is Not Saturated: Too much solvent was used. 2. Compound is Highly Soluble in the Chosen Solvent. | 1. Concentrate the Solution: Carefully evaporate some of the solvent and allow it to cool again. 2. Induce Crystallization: Add a seed crystal of the pure compound.[3] If that's not available, try scratching the flask or placing it in an ice bath. 3. Change Solvent System: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly. |
| Low Recovery of Crystalline Product | 1. Using Too Much Solvent: The compound remains in the mother liquor.[3] 2. Significant Solubility in Cold Solvent: The compound is still soluble even at low temperatures.[3] | 1. Use Minimum Hot Solvent: Dissolve the compound in the minimum amount of boiling solvent.[5] 2. Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. 3. Recover from Mother Liquor: The mother liquor can be concentrated to yield a second crop of crystals, which may require re-purification.[3] |
IV. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for column chromatography?
A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[7] Test various combinations of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, methanol). The ideal system will show good separation between your desired compound and any impurities, with the Rf value of your product being around 0.3-0.4.
Q2: My 2-substituted cyclopenta[b]pyridin-7-one derivative is a colorful solid. Does this indicate an impurity?
A2: Not necessarily. While colored impurities are common in organic synthesis, the cyclopenta[b]pyridin-7-one scaffold itself can be chromophoric, and certain substituents can lead to colored compounds. However, if the color intensifies or changes upon standing, it may be a sign of degradation. Purity should always be confirmed by analytical methods such as NMR, LC-MS, and melting point determination.
Q3: Can I use reverse-phase chromatography for these compounds?
A3: Yes, reverse-phase chromatography can be a very effective technique, especially for more polar 2-substituted cyclopenta[b]pyridin-7-one derivatives that do not behave well on normal-phase silica gel.[4] In reverse-phase, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid) is used.
Q4: What is the best way to remove residual solvent from my purified product?
A4: After filtration, the purified solid should be dried under high vacuum. Gentle heating can be applied if the compound is thermally stable. To remove highly non-volatile solvents like DMSO or DMF, techniques such as lyophilization (freeze-drying) or azeotropic distillation with a more volatile solvent may be necessary.
V. Experimental Protocols
A. Protocol for Flash Column Chromatography
This protocol provides a general guideline for purifying a 2-substituted cyclopenta[b]pyridin-7-one derivative.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (typically a 50-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system determined by TLC analysis.
-
Collect fractions and monitor the elution of your compound by TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
B. Protocol for Recrystallization
This protocol outlines the steps for purifying a solid 2-substituted cyclopenta[b]pyridin-7-one derivative.
-
Solvent Selection:
-
Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Impurities should ideally be either very soluble or insoluble in the hot solvent.
-
Test small amounts of your compound in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise to the boiling solid until it just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
VI. Visualization of Purification Workflow
Caption: A typical workflow for the purification of the target compounds.
VII. References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. The Royal Society of Chemistry. Retrieved from
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from
-
ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Retrieved from
-
Green Chemistry (RSC Publishing). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Retrieved from
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from
-
ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Institutes of Health. Retrieved from
Sources
Minimizing homocoupling in Suzuki reactions of bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling bromopyridines. The electron-deficient nature of the pyridine ring and the propensity of its nitrogen lone pair to interact with the palladium catalyst present unique challenges, with homocoupling of the boronic acid/ester being a predominant and often frustrating side reaction.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Suzuki reaction, and why is it a problem?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent (e.g., a boronic acid or ester) couple with each other to form a symmetrical biaryl.[1][2][3] For example, if you are trying to couple phenylboronic acid with 3-bromopyridine, the desired product is 3-phenylpyridine. The homocoupling side product would be biphenyl.
This side reaction is problematic for two main reasons:
-
Reduced Yield: It consumes your valuable boronic acid reagent, directly lowering the maximum achievable yield of your desired cross-coupled product.
-
Purification Challenges: The homocoupled product often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming, especially on a larger scale.[2]
Q2: Why do bromopyridines seem especially prone to Suzuki reactions plagued by homocoupling?
Answer: The reactivity of bromopyridines in Suzuki couplings is heavily influenced by the position of the bromine atom.[4] The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions electron-deficient.[4] This electronic property facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step.[4][5]
However, this enhanced reactivity can be a double-edged sword. Factors that can lead to homocoupling include:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially altering its catalytic activity or stability in a way that favors side reactions.[6]
-
Reaction Conditions: To overcome the challenges of coupling heteroaryl halides, more forcing conditions (higher temperatures, stronger bases) are sometimes employed, which can inadvertently accelerate the homocoupling pathway.[7][8]
The general order of reactivity for bromopyridines is typically 2-bromo ≈ 4-bromo > 3-bromo .[4] The less activated 3-bromopyridine often requires more optimized or specialized catalyst systems to achieve high yields.[4][9]
Q3: What is the proposed mechanism for boronic acid homocoupling?
Answer: While the desired cross-coupling cycle involves a Pd(0)/Pd(II) cycle, homocoupling is often promoted by the presence of Pd(II) species and an oxidant, most commonly molecular oxygen.[1][10][11] If the reaction mixture is not properly degassed, dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][12] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[13]
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic understanding.
Problem 1: My reaction shows significant formation of the boronic acid dimer. My yield of the desired heterobiaryl is less than 50%.
This is the most common failure mode. The solution lies in carefully evaluating your choice of catalyst, ligand, base, and the scrupulous exclusion of oxygen.
Potential Cause A: Suboptimal Ligand Choice
-
Scientific Rationale: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like bromopyridines, bulky and electron-rich phosphine ligands are essential.[6][14] These ligands promote the desired reductive elimination step to form the product and sterically hinder the formation of catalyst complexes that might lead to homocoupling.[14]
-
Recommended Solution:
-
Avoid PPh₃: While classic, triphenylphosphine (PPh₃) is often not robust enough for electron-deficient heteroaryl couplings and can lead to catalyst decomposition and side reactions.
-
Employ Buchwald Ligands: Switch to modern, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands. Excellent starting points include XPhos , SPhos , or tBuXPhos .[14][15] These are known to accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting the homocoupling pathway.
-
Use Precatalysts: To ensure a consistent ligand-to-palladium ratio and improve air stability, use commercially available precatalysts such as XPhos Pd G3 or SPhos Pd G4 . These complexes readily generate the active Pd(0) species under the reaction conditions.[2]
-
Potential Cause B: Inappropriate Base Selection
-
Scientific Rationale: The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[16][17][18] However, a base that is too strong or too aggressive can promote side reactions, including protodeboronation (hydrolysis of the boronic acid) and potentially catalyst degradation.
-
Recommended Solution:
-
Start with Weaker Inorganic Bases: For many bromopyridine couplings, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) provide a good balance of reactivity and gentleness.[14][19][20] They are generally preferred over strong bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) unless specific conditions warrant their use.
-
Consider Anhydrous Conditions: If protodeboronation is also a suspected issue (see Problem 2), using an anhydrous base like K₃PO₄ in an anhydrous solvent (e.g., dioxane or toluene) can be beneficial.[14]
-
Potential Cause C: Presence of Oxygen
-
Scientific Rationale: As discussed in the FAQs, oxygen is a primary culprit in promoting the oxidative homocoupling of boronic acids.[1][12][21] Rigorous exclusion of dissolved oxygen from all reagents and the reaction headspace is arguably the single most important procedural step to prevent this side reaction.[10][11]
-
Recommended Solution:
-
Degas Your Solvents: Do not assume that a solvent from a bottle, even an anhydrous one, is oxygen-free. Degas all solvents immediately before use. The most effective method is the freeze-pump-thaw technique (3-4 cycles).[22][23] A simpler, though slightly less effective, method is to vigorously bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.[23][24]
-
Assemble Under Inert Atmosphere: Add all solid reagents (bromopyridine, boronic acid, base, catalyst) to the reaction flask, then evacuate the flask and backfill with an inert gas. Repeat this cycle 3-5 times before adding the degassed solvents via cannula or syringe.[20] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) alongside homocoupling.
Potential Cause A: Unstable Boronic Acid
-
Scientific Rationale: Heteroaryl boronic acids, especially those with electron-withdrawing groups or certain substitution patterns, can be prone to hydrolysis (protodeboronation), particularly at elevated temperatures or in the presence of water and base.[1][15][25]
-
Recommended Solution:
-
Switch to a Boronate Ester: The best way to circumvent this issue is to use a more stable boronate ester derivative. Pinacol esters (Bpin) are the most common and are significantly more robust towards hydrolysis than their corresponding boronic acids.[1] MIDA (N-methyliminodiacetic acid) boronates are another excellent, highly stable option.[15]
-
Anhydrous Conditions: If you must use a boronic acid, running the reaction under strictly anhydrous conditions (anhydrous solvent and base) can suppress the hydrolytic pathway.[14][26]
-
Problem 3: My reaction is very slow at 80 °C, but increasing the temperature to 110 °C only increases the amount of homocoupling.
Potential Cause: Mismatched Catalyst Activity and Thermal Stability
-
Scientific Rationale: This indicates that the thermal activation energy for the homocoupling side reaction is lower than or competitive with that of the desired cross-coupling reaction with your current catalyst system. Simply increasing the temperature will accelerate both processes, often favoring the undesired pathway.[8]
-
Recommended Solution:
-
Do Not Default to Higher Temperature: Instead of increasing heat, focus on finding a more active catalyst system that operates efficiently at a lower temperature.
-
Ligand/Catalyst Screening: This is a classic scenario where screening a small panel of ligands is highly effective. Test a few different Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) with a standard palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) at a lower temperature (e.g., 60-80 °C). The goal is to find a system where the rate of productive cross-coupling is significantly faster than the rate of catalyst decomposition or side reactions at that temperature.
-
Consider the Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precursors, respectively.[6][17] While both can be effective, sometimes one performs better than the other with a specific ligand/substrate combination. Precatalysts often provide the most reliable results.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Bromopyridine Isomers
This table provides experimentally validated starting points for optimizing your reaction. Modifications will likely be necessary based on the specific boronic acid partner used.
| Parameter | 2-Bromopyridine / 4-Bromopyridine | 3-Bromopyridine | Rationale |
| Pd Source | XPhos Pd G3 (2 mol%) | SPhos Pd G4 (2-4 mol%) | 2- and 4-positions are more activated, often requiring a slightly less active but robust catalyst. 3-position is less activated and benefits from a highly active catalyst system.[4] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Buchwald-type ligands are superior for these substrates.[6][14] |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) | A reliable, moderately strong base that works well in many systems.[15][20] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | 1,4-Dioxane | Dioxane is an excellent general solvent. A small amount of water can sometimes be beneficial, but start with anhydrous conditions if protodeboronation is a concern.[15] |
| Temperature | 80 - 100 °C | 90 - 110 °C | The less reactive 3-bromopyridine often requires slightly more thermal energy to drive the reaction to completion.[4] |
Visualizing the Reaction Pathways
Understanding the catalytic cycle is key to rational troubleshooting. The desired cross-coupling pathway must be favored over the competing homocoupling pathway.
Caption: Desired cross-coupling vs. the oxygen-mediated homocoupling pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine with Minimized Homocoupling
This protocol assumes the use of a boronic acid pinacol ester (Ar-Bpin) and a palladium precatalyst.
Materials:
-
Bromopyridine (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate, anhydrous powder (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, aryl boronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2-3 minutes, then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of 3-5 times.
-
Solvent Addition: Prepare the required volume of 1,4-dioxane by subjecting it to three freeze-pump-thaw cycles. Using a gas-tight syringe, transfer the degassed dioxane to the reaction flask under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the limiting reagent (bromopyridine).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases from a solvent.[23]
Equipment:
-
A robust Schlenk flask with a high-vacuum-rated stopcock.
-
High-vacuum pump (Schlenk line).
-
Dewar flasks.
-
Liquid nitrogen.
-
Warm water bath.
Procedure:
-
Freeze: Place the solvent in the Schlenk flask (do not fill more than half-full). Open the stopcock to the vacuum line. Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, fully open the stopcock to the high vacuum pump. Allow the flask to remain under vacuum for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the flask. Remove the liquid nitrogen dewar and replace it with a warm water bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). After the final thaw, the solvent is ready to be used under an inert atmosphere.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. youtube.com [youtube.com]
- 24. reddit.com [reddit.com]
- 25. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 26. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of C-N Coupling with 2-Bromopyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the notoriously low reactivity of 2-bromopyridines in carbon-nitrogen (C-N) bond formation. This guide is designed to provide in-depth technical support, moving beyond simple protocols to offer a deeper understanding of the underlying chemical principles that govern success in these challenging coupling reactions. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed experimental workflows to empower you to overcome common hurdles and achieve your synthetic goals.
The 2-Pyridyl Challenge: Why is C-N Coupling So Difficult?
The primary challenge in using 2-bromopyridines as substrates in C-N coupling reactions stems from the inherent electronic properties of the pyridine ring. The nitrogen atom's lone pair of electrons can coordinate with the metal catalyst (typically palladium), leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1] This, coupled with the electron-deficient nature of the pyridine ring, makes oxidative addition, a critical step in the catalytic cycle, more difficult compared to their carbocyclic aryl bromide counterparts.
This guide will focus primarily on the widely used Buchwald-Hartwig amination, while also providing insights into Ullmann-type couplings where relevant.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: Low to No Conversion of Starting Material
Q: I've set up my Buchwald-Hartwig reaction with 2-bromopyridine, but I'm seeing little to no product formation, and my starting material remains. What are the likely causes and how can I fix it?
A: This is the most frequent issue and can often be traced back to suboptimal catalyst, ligand, base, or reaction conditions. Let's break down the potential culprits:
-
Suboptimal Catalyst and Ligand Selection: The choice of ligand is paramount. For electron-deficient heteroaryl halides like 2-bromopyridine, bulky, electron-rich phosphine ligands are often essential to promote the reductive elimination step and stabilize the active catalyst.[1][2]
-
Recommendation: If you are using a general-purpose ligand like triphenylphosphine, consider switching to a more specialized ligand. Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos, SPhos, XPhos) or ferrocene-based ligands developed by Hartwig are excellent starting points.[3][4][5][6] Pre-formed palladium catalysts (precatalysts) can also ensure the efficient generation of the active Pd(0) species.[4]
-
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.[7][8] A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
Recommendation: For many Buchwald-Hartwig reactions with 2-bromopyridines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required.[4][5][7] If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures and longer reaction times.[4]
-
-
Solvent Effects: The solvent must be able to dissolve all reaction components and is typically a non-polar aprotic solvent.
-
Recommendation: Toluene and dioxane are the most commonly used and effective solvents for these reactions.[3][5] Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction temperature.[4] Ensure your solvent is anhydrous and has been properly degassed to prevent catalyst deactivation.[1]
-
-
Insufficient Temperature: C-N bond formation with electron-deficient heterocycles can be sluggish and often requires heating to proceed at a reasonable rate.[1][9]
Issue 2: Formation of Side Products
Q: My reaction is proceeding, but I'm observing significant side products, primarily the homocoupling of my amine and/or debromination of my starting material. How can I suppress these unwanted reactions?
A: The formation of side products is a clear indicator of a non-optimal reaction pathway. Here's how to address these specific issues:
-
Amine Homocoupling: This occurs when two molecules of the amine coupling partner react with each other.
-
Recommendation: This is often a sign of catalyst deactivation or slow oxidative addition. Ensuring a rigorously oxygen-free environment by thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen) is critical.[1] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.[11]
-
-
Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of pyridine.
-
Recommendation: This side reaction can be promoted by the presence of protic impurities or the formation of palladium hydride species.[11] Ensure all your reagents and solvents are scrupulously dry. The choice of base and ligand can also influence the formation of palladium hydrides. Experimenting with different bases (e.g., switching from NaOtBu to Cs₂CO₃) or ligands may be necessary to find a system that disfavors this pathway.[11] Lowering the reaction temperature can also sometimes mitigate this issue.[11]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a copper-based catalyst system for the C-N coupling of 2-bromopyridines?
A1: Yes, copper-catalyzed Ullmann-type reactions are a viable alternative to palladium-catalyzed methods.[12][13][14][15] These reactions often require higher temperatures and may have a different substrate scope compared to Buchwald-Hartwig aminations.[15] A typical Ullmann system for this transformation might involve a copper(I) salt (e.g., CuI or CuCl), a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine, and a base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF or NMP.[12][15]
Q2: My 2-bromopyridine substrate has other functional groups. How will this affect the reaction?
A2: The presence of other functional groups can certainly influence the reaction. Electron-withdrawing groups on the pyridine ring can sometimes facilitate the reaction by making the pyridine more electron-deficient and thus more susceptible to oxidative addition. Conversely, other coordinating groups on the substrate could potentially interfere with the catalyst. Careful selection of the catalyst system and reaction conditions is crucial to ensure chemoselectivity.
Q3: How critical is the purity of my reagents and the reaction setup?
A3: Extremely critical. The palladium catalysts used in Buchwald-Hartwig aminations are sensitive to oxygen and moisture.[1][9] Using anhydrous and degassed solvents, high-purity reagents, and maintaining a strict inert atmosphere (e.g., using Schlenk techniques or a glovebox) are essential for reproducible and high-yielding reactions.[1][3]
Q4: I am using a volatile amine. Are there any special considerations?
A4: Yes, when working with volatile amines, it is crucial to perform the reaction in a sealed tube to prevent the loss of the amine upon heating.[7][16][17] This ensures that the concentration of the amine remains constant throughout the reaction, leading to more consistent results.
Visualizing the Process: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Below is a simplified representation of the Buchwald-Hartwig amination cycle.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach is often the most effective. The following workflow can help guide your optimization efforts.
Caption: A decision tree for troubleshooting C-N coupling reactions.
Data Summary: Catalyst System Performance
The following table summarizes the performance of various palladium-based catalyst systems for the Buchwald-Hartwig amination of 2-bromopyridines with different amines, compiled from multiple sources. Note that direct comparisons should be made with caution as reaction conditions can vary.
| Pd Source / Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [3],[5] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [5] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [5] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [7],[5] |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 | [5] |
| Pd-precatalyst / tBuBrettPhos | Various amines | LiHMDS | THF | RT-80 | 12 | Moderate to High | [5],[18] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine (e.g., Morpholine)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv.)
-
RuPhos (0.04 mmol, 0.04 equiv.)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the 2-bromopyridine, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube or sealed vial.[3]
-
Reagent Addition: Add anhydrous toluene, followed by morpholine and then LiHMDS.[3]
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours, or until reaction completion is observed by TLC or GC-MS.[3]
-
Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]
Protocol 2: General Procedure for Ullmann-type Coupling of 2-Bromopyridine with a Carbazole
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv.)
-
Carbazole (1.2 mmol, 1.2 equiv.)
-
Copper(I) Chloride (CuCl) (0.1 mmol, 0.1 equiv.)
-
1-Methyl-imidazole (0.2 mmol, 0.2 equiv.)
-
Lithium tert-butoxide (t-BuOLi) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add CuCl, 1-methyl-imidazole, and t-BuOLi under an inert atmosphere.
-
Reagent Addition: Add the 2-bromopyridine, carbazole, and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 24 hours, or until reaction completion is monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired N-(pyridin-2-yl)carbazole.
References
-
Zhao, X., She, Y., Fang, K., & Li, G. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024–1033. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Chaudhary, P., & Kumar, A. (2018). C–N Bond Making Reactions at a Pyridine Ring. ChemistrySelect, 3(33), 9415-9436. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Cernak, T., Dykstra, K. D., & Krska, S. W. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(6), 1424–1427. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(26), 6054–6058. [Link]
-
Eastgate, M. D., & Farrell, R. P. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 52(10), 2841–2852. [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(3), 1934–1945. [Link]
-
ResearchGate. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ACS Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]
-
Kumar, A., & Singh, V. K. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. RSC Advances, 7(69), 44366–44370. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(39), 11640-11653. [Link]
-
ACS Publications. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]
-
OUCI. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
-
PubMed Central. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]
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- 18. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromopyridines Through Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in palladium-catalyzed cross-coupling reactions involving 2-bromopyridines. The unique electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, present specific challenges that can often be mitigated by judicious solvent choice.[1] This document is designed to help you navigate these challenges, improve reaction outcomes, and understand the causality behind solvent effects.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common experimental failures in a question-and-answer format, providing potential causes and actionable solutions related to the solvent system.
Issue 1: Low or No Conversion of 2-Bromopyridine
Q: My cross-coupling reaction with 2-bromopyridine is giving low to no yield, with most of the starting material remaining. What are the likely solvent-related causes and how can I fix it?
A: This is a frequent issue, often stemming from poor reagent solubility, catalyst deactivation, or suboptimal reaction kinetics, all of which are heavily influenced by the solvent.
-
Cause 1: Poor Solubility: If the 2-bromopyridine, coupling partner, or base is not sufficiently soluble, the reaction will be slow or incomplete.[2]
-
Solution: For Suzuki-Miyaura couplings, a biphasic mixture of a non-polar organic solvent and water is often effective.[3] The organic phase (e.g., 1,4-dioxane, THF, toluene) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[3] A common starting point is a 4:1 or 5:1 mixture of dioxane/water.[3] For Buchwald-Hartwig aminations, which often use strong, non-polar bases like NaOtBu, anhydrous ethereal (dioxane, THF) or aromatic (toluene) solvents are standard.[4] If solubility remains an issue, consider a more polar aprotic solvent like DMF, but be aware of its higher boiling point and potential to coordinate to the palladium center.[5]
-
-
Cause 2: Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]
-
Solution: The solvent can influence this equilibrium. While not a direct solution, the right solvent can accelerate the desired catalytic steps, outcompeting the deactivation pathway. Less coordinating solvents like toluene may be preferable to highly coordinating solvents like DMF or acetonitrile in some cases.[4][5] Additionally, ensuring the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; BrettPhos, RuPhos for Buchwald-Hartwig) is critical as they can help shield the metal center and promote faster reaction rates.[2]
-
-
Cause 3: Ineffective Base Activation: The base must have some solubility to be effective. An inorganic base suspended in a completely non-polar solvent will have minimal activity.
-
Solution: This is another reason biphasic systems are successful for Suzuki reactions. The base is active in the aqueous layer, and phase-transfer catalysis can occur at the interface.[3] For single-phase systems, ensure the base is finely powdered to maximize surface area.[2] If using a weaker base like K₂CO₃, a dioxane/water mixture is a good choice.[3] For stronger bases like K₃PO₄, systems like toluene/water or t-BuOH/water can be very effective.[3]
-
Issue 2: Significant Protodebromination Side Product
Q: My main product is contaminated with pyridine (the result of replacing bromine with hydrogen). How is the solvent contributing to this protodebromination?
A: Protodebromination is a common side reaction, especially when the desired cross-coupling is slow. It occurs when the aryl halide is reduced instead of coupled. The solvent system can be a direct or indirect source of protons.
-
Cause 1: Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent or reagents can serve as a proton source. This is particularly problematic with strong bases.
-
Cause 2: Formation of Palladium Hydride Species: The solvent and base can interact to form palladium hydride intermediates, which can then reductively eliminate to cause protodebromination.[2]
-
Solution: Screen different anhydrous solvent and base combinations.[2] For example, some studies have shown that solvents like dioxane and DMF can lead to more dehalogenation compared to toluene in certain coupling reactions.[3] A switch to a less polar, non-coordinating solvent may be beneficial. Lowering the reaction temperature can also disfavor this side reaction.[2]
-
-
Cause 3: Slow Reaction Kinetics: If the desired cross-coupling is sluggish, side reactions like protodebromination have more time to occur.[3]
-
Solution: Optimize the solvent system to accelerate the reaction rate. For Suzuki reactions, toluene/H₂O or t-BuOH/H₂O with modern, bulky phosphine ligands have proven efficient and may minimize the issue.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in a palladium-catalyzed cross-coupling reaction?
A: The solvent is not merely an inert medium; it plays several critical roles throughout the catalytic cycle:[5][6]
-
Solubilization: It must dissolve the reactants, catalyst, and base to allow the reaction to proceed in the homogeneous phase.[5]
-
Catalyst Activation and Stabilization: Solvents can assist in the dissociation of palladium precatalysts into their active monomeric forms.[5] Coordinating solvents can also stabilize the active Pd(0) species, preventing decomposition into palladium black.[5]
-
Influence on Reaction Rate and Selectivity: The solvent's polarity can stabilize or destabilize intermediates and transition states, directly affecting the rates of key steps like oxidative addition and reductive elimination.[7][8] This can even be used to control selectivity in substrates with multiple reactive sites.[7]
-
Modulation of Acid/Base Properties: The solvent affects the strength and effectiveness of the base used in the reaction.[7]
Q2: How do I choose a starting solvent for a Suzuki-Miyaura coupling of 2-bromopyridine?
A: A biphasic system is almost always the best starting point due to the need to dissolve both the organic-soluble coupling partners and the water-soluble inorganic base.[3]
| Solvent System | Base Compatibility | General Characteristics |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃, K₃PO₄ | A very common and robust starting point. Good for general screening. |
| Toluene / H₂O | K₃PO₄, Cs₂CO₃ | Less polar than dioxane. Often effective with modern bulky phosphine ligands.[3] |
| THF / H₂O | K₂CO₃, K₃PO₄ | Similar to dioxane but with a lower boiling point. |
| t-BuOH / H₂O | K₃PO₄ | Can be effective for challenging couplings. |
Recommendation: Start with a 4:1 or 5:1 mixture of 1,4-Dioxane / H₂O with K₃PO₄ as the base.[3] Ensure both solvents are thoroughly degassed to prevent catalyst oxidation.[3]
Q3: What solvents are best for the Buchwald-Hartwig amination of 2-bromopyridines?
A: Buchwald-Hartwig reactions typically use strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) that are incompatible with water or alcohols. Therefore, anhydrous aprotic solvents are required.
-
Toluene: An excellent, relatively non-polar choice.
-
1,4-Dioxane or THF: Common ethereal solvents.
-
CPME or t-Bu₂O: Ethereal solvents that can be good alternatives.[4]
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by strongly binding to the palladium catalyst.[4]
Visualizing Solvent Effects
The following diagrams illustrate key decision-making processes and concepts related to solvent selection.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: The multifaceted role of the solvent in the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
This is a generalized starting procedure and requires optimization for specific substrates.[9]
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen). Evacuate and backfill the vessel three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent) via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Systematic Solvent Screening
When optimizing a reaction, a parallel screen of solvents is highly effective.
-
Setup: In an array of reaction vials (e.g., in a 24-well plate), dispense the solid reagents: 2-bromopyridine, coupling partner, base, and catalyst/ligand system.
-
Atmosphere: Place the reaction block under an inert atmosphere.
-
Solvent Dispensing: Add a different pre-degassed solvent or solvent mixture to each vial or row of vials. Common screening solvents include Dioxane/H₂O, Toluene/H₂O, THF/H₂O, t-Amyl alcohol, and DMF.
-
Reaction: Seal the plate and run the reactions under identical heating and stirring conditions for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of key side products. This allows for a direct comparison of solvent performance.
References
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available at: [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
ResearchGate. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on the Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes of Biarylmonophosphines. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Selectivity in the Functionalization of Cyclopenta[b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of cyclopenta[b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this critical heterocyclic scaffold. The cyclopenta[b]pyridine core is a privileged structure in medicinal chemistry, but its inherent electronic properties present significant challenges to achieving predictable and high-yielding functionalization.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles, to help you diagnose and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the planning and execution of cyclopenta[b]pyridine functionalization campaigns.
Q1: Why is achieving high regioselectivity in the C–H functionalization of cyclopenta[b]pyridines so difficult?
A: The challenge is rooted in the fundamental electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, which makes the entire ring system electron-deficient and less reactive towards electrophilic substitution.[3] Furthermore, the nitrogen's lone pair of electrons can act as a strong coordinating agent for transition metal catalysts, which can lead to catalyst inhibition or altered reactivity.[2][3] Directing functionalization to a specific C-H bond requires overcoming the ring's inherent deactivation and controlling the position of metalation, which is often a delicate balance of steric and electronic factors.
Q2: What are the primary strategies to control which position on the ring gets functionalized?
A: Control is almost exclusively achieved through the use of directing groups (DGs). A directing group is a functional group installed on the molecule (often on the nitrogen of the cyclopentane moiety or the pyridine nitrogen) that coordinates to the metal catalyst and delivers it to a specific, nearby C-H bond.[4] This overrides the ring's natural reactivity. The choice of DG is the single most critical factor in determining the site of functionalization. For example, amide or carbamoyl groups are commonly used to direct reactions to the C2 or C6 positions.[5][6] More specialized DGs and reaction conditions are required to target more remote positions like C4 or C7.[7][8]
Q3: My reaction is not reproducible between batches. What are the first experimental variables I should investigate?
A: Lack of reproducibility is a frustrating but common issue in synthetic chemistry, often stemming from subtle variations in reaction parameters.[9] Before re-screening catalysts or ligands, rigorously check the following:
-
Reagent and Solvent Purity: Ensure all reagents are from the same batch and have been stored correctly. The purity of starting materials and the dryness of solvents are paramount, especially for moisture-sensitive metal-catalyzed reactions.[9]
-
Inert Atmosphere: Many C-H activation catalysts are sensitive to oxygen and moisture. Ensure your inert gas (Nitrogen or Argon) is of high purity and that your glassware is properly dried and purged.
-
Precise Temperature Control: Verify the accuracy of your heating mantle or oil bath. Small fluctuations in temperature can significantly impact reaction rates and selectivity.
-
Stirring and Concentration: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Concentration changes can also affect reaction kinetics.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic framework for diagnosing and resolving specific experimental failures.
Issue 1: Poor Regioselectivity (Formation of a Product Mixture)
The formation of multiple regioisomers is a clear indication that the energy barrier for C-H activation at different sites is comparable. Your goal is to modify the reaction conditions to increase the energy difference between the desired and undesired pathways.
Diagnostic Workflow for Poor Regioselectivity
The following workflow provides a logical sequence of steps to improve regioselectivity.
Caption: A workflow for diagnosing and solving low-yield reactions.
Causality and Actionable Solutions
-
Scenario: Unreacted Starting Material
-
Cause: This points to an issue with reaction initiation. The catalyst may be inactive, the temperature may be too low, or the reagents may be impure.
-
Solutions:
-
Increase Temperature/Time: Incrementally increase the reaction temperature or extend the reaction time and monitor progress by TLC or LC-MS. [7] 2. Verify Catalyst Activity: Use a fresh bottle of catalyst or a more active pre-catalyst.
-
Check Additives: Many C-H activation reactions require specific additives (e.g., Ag⁺ salts as oxidants in some Rh(III) cycles, or a specific base). [2]Ensure these are fresh and added correctly.
-
-
-
Scenario: Significant Side Products
-
Cause: The reaction conditions favor one or more undesired pathways, such as homocoupling of starting materials or functionalization at an unintended site.
-
Solutions:
-
Adjust Stoichiometry: Vary the ratio of the coupling partners.
-
Re-screen Catalysts/Ligands: As with selectivity, the catalyst system is key. A different metal or ligand may suppress the side reaction.
-
Modify Temperature: Sometimes a lower temperature can disfavor a high-energy side reaction pathway.
-
-
-
Scenario: Decomposition
-
Cause: The starting material or, more commonly, the desired product is unstable under the reaction conditions (e.g., high temperature, strong base).
-
Solutions:
-
Lower the Temperature: This is the most straightforward approach.
-
Use Milder Conditions: Screen weaker bases, or catalysts that operate under milder conditions.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
-
Experimental Protocols
Adherence to a well-defined, systematic protocol is crucial for reproducibility and successful optimization.
Protocol 1: General Procedure for a Micro-Scale Reaction Optimization Screen
This protocol outlines a systematic approach to screen key reaction parameters using 24-well microscale reaction blocks. This method is based on the principles of Design of Experiments (DoE) to efficiently map the reaction space. [10][11] Objective: To identify the optimal catalyst, ligand, base, and solvent for a desired C-H functionalization reaction.
Materials:
-
Cyclopenta[b]pyridine starting material (with appropriate DG)
-
Coupling partner (e.g., aryl halide, olefin)
-
Array of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂)
-
Array of ligands (e.g., XPhos, PCy₃, various phosphines)
-
Array of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
24-well microscale reaction block with magnetic stir bars
-
LC-MS or GC-MS for analysis
Procedure:
-
Plate Setup: In a glovebox, arrange a 24-well plate. Each well will represent a unique combination of conditions.
-
Stock Solution Preparation: Prepare stock solutions of the cyclopenta[b]pyridine starting material and the coupling partner in a suitable solvent to ensure accurate dispensing.
-
Dispensing Solids: Add the solid components (catalyst, ligand, base) to their designated wells. Use a solids dispensing robot for high throughput or weigh manually for smaller screens.
-
Dispensing Liquids: Add the stock solutions and the reaction solvent to each well.
-
Sealing and Reaction: Seal the reaction block with a Teflon-lined cap mat. Transfer it to a pre-heated heating block with stirring.
-
Reaction Monitoring & Quenching: After the designated time (e.g., 12-24 hours), cool the block to room temperature. Quench each well with a small amount of water or buffer.
-
Analysis: Dilute an aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
Data Interpretation: Plot the results to identify trends. For example, plot yield vs. ligand type or yield vs. base. This will guide the next round of optimization on a larger scale.
Protocol 2: Directed Metalation at C6 via Carbamoyl Group Migration
This protocol is based on the "directed metalation-group dance" strategy, which allows for sequential functionalization at different positions. [5] Objective: To achieve regioselective functionalization at the C6 position of a 7-azaindole scaffold.
Step A: N7-Carbamoylation and C2-Metalation/Quench (Illustrative First Step)
-
Protect the N1-position of your 7-azaindole (e.g., with a SEM group).
-
React the N1-protected azaindole with a carbamoyl chloride (e.g., diisopropylcarbamoyl chloride) to install the directing group at the N7 position.
-
Cool a solution of the N7-carbamoyl azaindole in anhydrous THF to -78 °C under Argon.
-
Slowly add a strong base like LDA or LTMP to perform a regioselective metalation (typically at C2).
-
Quench the resulting lithiated species with a suitable electrophile (e.g., I₂ to install an iodine atom).
Step B: Carbamoyl Group "Dance" from N7 to N1
-
Treat the C2-functionalized, N7-carbamoyl azaindole with a catalytic amount of a chloroformate or carbamoyl chloride in a suitable solvent.
-
This will promote the migration of the carbamoyl group from the N7 to the N1 position, freeing up the pyridine ring for the next functionalization.
Step C: C6-Metalation and Functionalization
-
With the carbamoyl group now at N1, it can direct metalation to the C6 position.
-
Subject the N1-carbamoyl azaindole to metalation conditions (e.g., s-BuLi in THF at -78 °C).
-
Quench with a desired electrophile to achieve the 2,6-disubstituted 7-azaindole.
References
-
El Ibrahimi, B., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
-
Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Journal of the Chemical Society, Dalton Transactions. (n.d.). Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Royal Society of Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
-
Chemical Communications. (n.d.). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. PMC. Available at: [Link]
-
ACS Publications. (2019). Cp-Free Cobalt-Catalyzed C–H Activation/Annulations by Traceless N,O-Bidentate Directing Group: Access to Isoquinolines*. Organic Letters. Available at: [Link]
-
ACS Publications. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. Available at: [Link]
-
Chemical Communications. (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. Available at: [Link]
-
ACS Publications. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]
-
National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. Available at: [Link]
-
MDPI. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI. Available at: [Link]
-
IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. Available at: [Link]
-
ResearchGate. (2023). (PDF) Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF. ResearchGate. Available at: [Link]
-
ChemRxiv. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. Cambridge Open Engage. Available at: [Link]
-
ACS Publications. (n.d.). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. ACS Publications. Available at: [Link]
-
Journal of the American Chemical Society. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Heterocycle Synthesis by C H Functionalization. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
-
Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. r/Chempros. Available at: [Link]
-
PubMed. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]
-
Slideshare. (n.d.). Pyridine CH functionalization. Slideshare. Available at: [Link]
-
ACS Publications. (n.d.). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. Available at: [Link]
-
OUCI. (2024). Rh-Catalyzed Functionalization of N-Heterocycles Through C–H Activation. OUCI. Available at: [Link]
-
ChemRxiv. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Cambridge Open Engage. Available at: [Link]
-
Princeton University. (2022). C(sp>2>)-H Activation with Bis(silylene)pyridine Cobalt(III) Complexes: Catalytic Hydrogen Isotope Exchange of Sterically Hindered C-H Bonds. Princeton University. Available at: [Link]
-
PubMed. (n.d.). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. Available at: [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Substituted Cyclopenta[b]pyridine Analogs for the Modern Researcher
In the landscape of medicinal chemistry and drug development, the cyclopenta[b]pyridine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant biological activity. The precise characterization of these molecules is paramount, ensuring structural integrity and paving the way for understanding structure-activity relationships. This guide offers an in-depth comparative analysis of the spectroscopic properties of substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, providing researchers with a foundational understanding of how various substituents influence their spectral signatures. While the primary focus is on these well-documented analogs, the principles and trends discussed herein offer valuable insights applicable to the broader class of cyclopenta[b]pyridines, including the 7-one isomers.
The choice of analytical technique is critical in the elucidation of these structures. Nuclear Magnetic Resonance (NMR) spectroscopy provides the backbone of constitutional analysis, while Infrared (IR) spectroscopy offers a rapid means of identifying key functional groups. Mass Spectrometry (MS) confirms molecular weight and elemental composition, and Ultraviolet-Visible (UV-Vis) spectroscopy can shed light on the electronic properties of these conjugated systems. This guide will navigate the nuances of each technique, presenting a comparative analysis of experimental data to empower researchers in their synthetic and analytical endeavors.
The Logic of Spectroscopic Characterization
The structural elucidation of a novel substituted cyclopenta[b]pyridine derivative is a systematic process. The following workflow illustrates the logical progression from synthesis to comprehensive characterization, ensuring a self-validating system of analysis.
Caption: A typical workflow for the synthesis and spectroscopic characterization of novel substituted cyclopenta[b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For substituted cyclopenta[b]pyridine derivatives, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively. The chemical shifts (δ) are highly sensitive to the electronic effects of substituents, and coupling constants (J) reveal the connectivity of adjacent protons.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for a selection of substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and -3-carbonitrile analogs. The data illustrates the influence of various substituents on the chemical shifts of the core protons. For instance, electron-withdrawing groups on the pyridine ring generally lead to a downfield shift of the aromatic protons.
| Compound | Ar-H (ppm) | -OCH₃/-OCH₂CH₃ (ppm) | CH₂ (cyclic) (ppm) | Other (ppm) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1] | 8.80 (m, 1H), 8.00 (d, 1H), 7.31 (m, 1H) | - | 3.27 (dd), 2.78 (m) | - |
| 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | 8.54 (dd, 1H), 6.68 (m, 1H) | 3.95 (s, 3H) | 3.12 (td), 2.66 (td) | - |
| 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | 8.55 (d, 1H), 6.70 (d, 1H) | 4.26 (q, 2H), 1.51 (t, 3H) | 3.17 (m), 2.70 (m) | - |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2][3] | 7.31-7.59 (m, 9H) | 4.61 (q, 2H), 1.43 (t, 3H) | 3.09 (t), 2.87 (t) | - |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2] | 7.51-7.63 (m, 9H) | 4.02 (s, 3H) | 2.75-2.92 (m) | - |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the 5-one derivatives typically appears significantly downfield, while the nitrile carbon in the 3-carbonitrile analogs also has a characteristic chemical shift.
| Compound | C=O (ppm) | Ar-C (ppm) | -OCH₃/-OCH₂CH₃ (ppm) | CH₂ (cyclic) (ppm) | Other (ppm) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1] | 204.88 | 174.36, 155.72, 131.91, 130.33, 122.47 | - | 35.78, 28.73 | - |
| 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | 202.89 | 177.01, 164.18, 157.24, 119.53, 105.26 | 56.10 | 35.89, 28.59 | - |
| 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | 203.0 | 177.53, 164.24, 157.43, 120.17, 106.42 | 71.00, 10.70 | 36.39, 29.06 | - |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2][3] | - | 164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0 | 63.4, 14.8 | 28.9, 27.2 | 93.7 (C≡N) |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2] | - | 165.2, 161.8, 142.1, 142.0, 135.7, 135.0, 133.8, 132.8, 131.3, 130.8, 129.4, 129.2, 128.6, 124.6, 115.9 | 54.9 | 28.9, 27.1 | 93.8 (C≡N) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The position of the absorption bands provides a diagnostic fingerprint of the compound.
Comparative IR Data
The C=O stretching vibration in the 5-one derivatives is a strong, characteristic band, typically appearing in the range of 1680-1715 cm⁻¹. The C≡N stretch in the 3-carbonitrile analogs is also a sharp, easily identifiable band around 2200-2230 cm⁻¹. Aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
| Compound | ν(C=O) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=C), ν(C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (inferred) | ~1700 | - | ~1600, ~1580 | ~2950 (C-H aliph.) |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2] | - | 2204 | 1599 | 3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.) |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2] | - | 2200 | 1602 | 3062, 3001 (C-H arom.), 2989, 2921 (C-H aliph.) |
| 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2] | - | 2214 | 1605 | 3058, 3021 (C-H arom.), 2981, 2966 (C-H aliph.) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition.
Comparative HRMS Data
The following table presents the calculated and found [M+H]⁺ ions for several substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs. The excellent agreement between the calculated and found masses confirms the elemental composition of the synthesized compounds.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1] | C₈H₈NO | 134.0606 | 134.0598 |
| 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | C₉H₁₀NO₂ | 164.0712 | 164.0703 |
| 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | C₁₀H₁₂NO₂ | 178.0868 | 178.0867 |
| 2-Ethoxycarbonyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1] | C₁₁H₁₄NO₂ | 192.1025 | 192.1032 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
Conclusion
The spectroscopic analysis of substituted cyclopenta[b]pyridine derivatives is a multifaceted process that relies on the synergistic application of various analytical techniques. This guide has provided a comparative overview of the NMR, IR, and MS data for a series of substituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and -3-carbonitrile analogs, illustrating the profound impact of substituents on their spectral properties. By understanding these fundamental relationships, researchers can confidently elucidate the structures of novel derivatives, a critical step in the journey of drug discovery and development. The detailed experimental protocols provided herein serve as a practical resource for obtaining high-quality, reproducible data. As the exploration of the chemical space around the cyclopenta[b]pyridine scaffold continues, a thorough understanding of these spectroscopic principles will remain an invaluable asset to the scientific community.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Abd El-Lateef, H. M., Khalaf, M. M., Shalabi, K., & Abdelhamid, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24633–24647. [Link]
-
Abd El-Lateef, H. M., Khalaf, M. M., Shalabi, K., & Abdelhamid, A. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24633–24647. [Link]
Sources
A Comparative Guide to the Reactivity of 2-Bromo vs. 3-Bromopyridines in Suzuki Coupling
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Introduction: The Strategic Importance of Pyridine Scaffolds
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs highlights its significance as a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]
However, the inherent reactivity of the pyridine substrate is not uniform. The position of the leaving group, typically a halogen, dramatically influences reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of two common isomers, 2-bromopyridine and 3-bromopyridine, in palladium-catalyzed Suzuki coupling. By understanding the underlying principles and leveraging field-proven experimental data, researchers can make more informed decisions in their synthetic strategies.
Pillar 1: Unraveling the Reactivity Puzzle - Electronic and Steric Effects
The difference in reactivity between 2- and 3-bromopyridine is not arbitrary; it is a direct consequence of the electronic and steric environment of the carbon-bromine (C-Br) bond.
Electronic Landscape:
The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen.
-
2-Bromopyridine: The bromine atom at the C2 position is directly adjacent to the nitrogen. The strong electron-withdrawing inductive effect of the nitrogen polarizes the C2-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. This is the rate-determining step in many Suzuki coupling cycles, meaning 2-bromopyridine is generally more reactive.[2][3][4]
-
3-Bromopyridine: The bromine at the C3 position is further removed from the nitrogen. While still influenced by the overall electron-deficient nature of the ring, the direct inductive activation is significantly weaker compared to the C2 position. Consequently, the oxidative addition step for 3-bromopyridine is typically slower and often requires more forcing conditions (e.g., higher temperatures, more active catalysts).
Potential for Catalyst Inhibition:
A critical factor in the coupling of nitrogen-containing heterocycles is the potential for the lone pair on the nitrogen to coordinate to the palladium catalyst. This coordination can inhibit catalytic activity.
-
For 2-bromopyridine , the proximity of the nitrogen can, in some cases, lead to catalyst inhibition. However, the use of bulky, electron-rich phosphine ligands can mitigate this effect by sterically shielding the palladium center.[5]
-
For 3-bromopyridine , the nitrogen is more remote and less likely to interfere with the catalyst's coordination sphere, which can be an advantage under certain conditions.
Pillar 2: Experimental Evidence & Data-Driven Comparison
Theoretical principles are best validated by empirical data. While a direct, side-by-side kinetic comparison under identical conditions is scarce in the literature, a survey of published protocols reveals clear trends in the conditions required to achieve high yields for each isomer.
| Feature | 2-Bromopyridine | 3-Bromopyridine | Analysis |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 110 °C | The higher temperature requirement for 3-bromopyridine reflects the higher activation energy for the oxidative addition step. |
| Catalyst Loading | Often effective at < 1 mol% | May require 1-3 mol% | The higher reactivity of 2-bromopyridine allows for lower catalyst loadings, which is economically and environmentally beneficial. |
| Ligand Choice | Standard ligands (e.g., PPh₃, dppf) are often sufficient. | Often benefits from more electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphines) to facilitate oxidative addition.[3][5] | The need for specialized, highly active ligands for 3-bromopyridine highlights its lower intrinsic reactivity. |
| Observed Yields | Generally high to excellent yields reported under optimized conditions.[6] | High yields are achievable but may require more rigorous optimization of catalyst, ligand, and base.[7] | Both isomers are viable substrates, but achieving success with 3-bromopyridine demands more careful reaction design. |
Note: This table represents a qualitative summary of trends observed across various literature sources. Specific results will vary based on the boronic acid partner, solvent, and base used.
Pillar 3: Mechanistic Insights & Practical Application
To effectively apply this knowledge, it is crucial to visualize the reaction mechanism and understand the practical steps for setting up a successful coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][8] The primary difference in reactivity between 2- and 3-bromopyridine lies in the initial, often rate-limiting, Oxidative Addition step.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust starting point for the Suzuki coupling of both 2- and 3-bromopyridine. Modifications for the less reactive 3-isomer are noted.
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃ or SPhos, 2-4 mol%).
-
Causality: For the more challenging 3-bromopyridine , using a highly active, bulky biarylphosphine ligand like SPhos is recommended to promote the difficult oxidative addition step.[5]
-
-
Inerting: Seal the vial with a septum cap, remove it from the glovebox, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Causality: The presence of water and a base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
-
-
Reaction: Place the vial in a preheated heating block (80 °C for 2-bromopyridine; 100 °C is a good starting point for 3-bromopyridine) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Outlook
Both 2-bromopyridine and 3-bromopyridine are valuable and effective substrates in Suzuki-Miyaura cross-coupling. The choice between them is often dictated by the desired final structure of the target molecule.
-
2-Bromopyridine is the more reactive isomer due to the electronic activation provided by the adjacent ring nitrogen. It often allows for milder conditions, lower catalyst loadings, and broader compatibility with standard ligands.
-
3-Bromopyridine is less reactive and typically requires more forcing conditions, including higher temperatures and more sophisticated, electron-rich, bulky phosphine ligands to achieve high yields.
By understanding these fundamental differences in reactivity, rooted in the electronic and steric properties of the substrates, researchers can rationally design their experiments, troubleshoot difficult reactions, and ultimately accelerate the synthesis of novel pyridine-containing molecules for pharmaceutical and materials science applications.
References
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The Suzuki Reaction - Chem 115 Myers . (n.d.). Harvard University. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal . (n.d.). Organic-chemistry.org. Retrieved January 19, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids . (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine . (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst . (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group . (2005). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Suzuki reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . (n.d.). Scholarship @ Claremont. Retrieved January 19, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . (2018, September 11). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for forging carbon-nitrogen (C-N) bonds. This is particularly true in the pharmaceutical and agrochemical industries, where the 2-aminopyridine moiety is a ubiquitous structural motif in a vast array of biologically active molecules. However, the successful amination of 2-bromopyridines presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and its potential to act as a catalyst poison.
This guide provides an in-depth comparison of various palladium catalyst systems for the Buchwald-Hartwig amination of 2-bromopyridines. We will delve into the nuances of ligand selection, the evolution of palladium precatalysts, and provide supporting experimental data to inform your catalyst choice and reaction optimization.
The Critical Role of the Ligand: A Tale of Sterics and Electronics
The heart of a successful Buchwald-Hartwig amination lies in the choice of the phosphine ligand that coordinates to the palladium center. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For the electron-deficient and potentially coordinating 2-bromopyridine substrate, a judiciously chosen ligand is paramount to achieving high catalytic activity and suppressing undesired side reactions.
Bulky, electron-rich phosphine ligands have emerged as the gold standard for this transformation. The steric bulk facilitates the reductive elimination step, which is often the rate-limiting step, to release the desired aminopyridine product. Simultaneously, the electron-donating nature of the ligand enhances the rate of the initial oxidative addition of the 2-bromopyridine to the palladium(0) center.
A Head-to-Head Comparison of Leading Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [2] |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 | [2] |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 70 | [2] |
| Pd-precatalyst / tBuBrettPhos | Various primary amines | LiHMDS | THF | RT-80 | 12 | Moderate to Excellent | [1] |
| Pd(OAc)₂ / XPhos | Aniline | NaOtBu | Toluene | - | - | High | [2] |
Key Insights from the Data:
-
Modern Biarylphosphine Ligands Excel: The data clearly demonstrates the effectiveness of modern, bulky biaryl phosphine ligands like RuPhos and SPhos for the amination of 2-bromopyridines, providing high yields for the coupling of secondary cyclic amines like morpholine.[1]
-
Ligand Choice is Amine-Dependent: The choice of ligand is critically dependent on the nature of the amine. For instance, BrettPhos is often the ligand of choice for primary amines, while RuPhos generally shows superior performance for secondary amines.[3]
-
Don't Discount Older Generations: While newer ligands often show broader applicability, older generations of ligands like dppp (1,3-bis(diphenylphosphino)propane) can be exceptionally effective, particularly for the coupling of volatile amines, leading to near-quantitative yields.[2]
-
The Rise of Precatalysts: The use of well-defined palladium precatalysts, which will be discussed in the next section, has become increasingly popular. These offer advantages in terms of stability, ease of use, and reproducibility.
The Evolution of Palladium Precatalysts: From G2 to G4
The in-situ generation of the active palladium(0) catalyst from a palladium(II) source and a ligand can sometimes be inconsistent. To address this, several generations of well-defined palladium precatalysts have been developed. These are air- and moisture-stable complexes that readily generate the active monoligated Pd(0) species under the reaction conditions.
The third- and fourth-generation (G3 and G4) Buchwald precatalysts are particularly noteworthy for their enhanced stability and activity.[4]
Caption: Comparison of G3 and G4 Buchwald Precatalysts Activation.
Advantages of G3 and G4 Precatalysts:
-
Air and Moisture Stability: Simplifies reaction setup as they can be handled in the air.[4]
-
Reproducibility: Ensures a consistent 1:1 palladium to ligand ratio, leading to more reproducible results.
-
High Activity: Efficiently generate the active Pd(0) species, often allowing for lower catalyst loadings and shorter reaction times.
-
G4 Advantage: A key difference between G3 and G4 precatalysts is the byproduct formed upon activation. G3 precatalysts generate carbazole, which can potentially act as a ligand and interfere with the catalysis. G4 precatalysts, on the other hand, produce N-methylcarbazole, which is less likely to coordinate to the palladium center, leading to a more active and stable catalyst system.[5][6] While G4 is generally an improvement, G3 precatalysts remain highly effective for a wide range of transformations.[7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0)L species reacts with the 2-bromopyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 2-aminopyridine product is eliminated from the palladium center, regenerating the active Pd(0)L catalyst.
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: A Representative Procedure
This protocol provides a general guideline for the Buchwald-Hartwig amination of a 2-bromopyridine with a secondary amine using a G3 precatalyst.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
RuPhos Pd G3 precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (solvent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the RuPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the secondary amine and then the 2-bromopyridine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine.
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
The Buchwald-Hartwig amination of 2-bromopyridines is a powerful and versatile transformation that has been significantly advanced by the development of sophisticated palladium catalysts. The choice of ligand is paramount, with bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos demonstrating broad utility. The advent of stable and highly active G3 and G4 precatalysts has further enhanced the reliability and reproducibility of this reaction. By understanding the interplay of the catalyst components and the underlying reaction mechanism, researchers can effectively harness this methodology for the efficient synthesis of a wide range of valuable 2-aminopyridine derivatives.
References
-
Reddit. (2022). Are there cases, besides cost, for using earlier generation Buchwald precatalysts over later generation analogs?. r/Chempros. [Link]
-
American Chemical Society. (n.d.). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2917–2920. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
ResearchGate. (n.d.). RuPHOS, ruphos. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
Li, C., Geng, Y., Liu, Y., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21671–21679. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic letters, 10(16), 3505–3508. [Link]
-
Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]
-
National Science Foundation. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. [Link]
-
CiteSeerX. (n.d.). Buchwald Ligands and Precatalysts Table of Contents. [Link]
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- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
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- 7. enamine.net [enamine.net]
The Latent Potential of a Fused Pyridine: A Comparative Guide to the Biological Activity of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The fused heterocyclic system of 5H-cyclopenta[b]pyridin-7(6H)-one represents a promising, yet underexplored, foundation for the synthesis of new chemical entities. The strategic placement of a bromine atom at the 2-position of this scaffold provides a versatile handle for a variety of cross-coupling reactions, opening the door to a diverse chemical space with significant potential for biological activity.
This guide provides an in-depth comparison of the potential biological activities of compounds synthesized from the starting material 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. Drawing upon data from analogous fused pyridine systems, we will explore potential applications in oncology and infectious diseases, detail synthetic strategies for derivatization, and provide comprehensive experimental protocols for the evaluation of these novel compounds.
The Strategic Advantage of the Cyclopenta[b]pyridin-7-one Core
The cyclopenta[b]pyridin-7-one core is a privileged scaffold in medicinal chemistry. The fusion of a cyclopentanone ring to a pyridine moiety creates a rigid, three-dimensional structure that can present substituents in well-defined spatial orientations for optimal interaction with biological targets. The pyridinone component itself is a common feature in many biologically active molecules, known to participate in crucial hydrogen bonding interactions with enzymes and receptors.
The introduction of a bromine atom at the 2-position is a key design element. This halogen serves as a linchpin for introducing a wide array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents at this position to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activities: Insights from Structurally Related Scaffolds
While direct biological data on derivatives of this compound is emerging, extensive research on analogous fused pyridine systems provides a strong foundation for predicting their therapeutic potential.
Anticancer Activity: Targeting Kinases and Proliferation Pathways
Fused pyridine derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways. For instance, various pyrazolo[4,3-c]pyridines and pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2]
Hypothetical Derivatives and Their Potential Anticancer Efficacy:
By applying established synthetic methodologies to this compound, a library of derivatives with potential anticancer activity can be generated.
| Derivative Class | Rationale for Anticancer Activity | Potential Kinase Targets (Hypothesized) |
| 2-Aryl-cyclopenta[b]pyridin-7-ones | Introduction of various aryl groups can mimic the binding of known kinase inhibitors. | EGFR, Src, Wee1[2] |
| 2-Amino-cyclopenta[b]pyridin-7-ones | The amino group can act as a key hydrogen bond donor, a feature common in many kinase inhibitors. | GSK-3, ROCK[3][4] |
| 2-Heteroaryl-cyclopenta[b]pyridin-7-ones | Heteroaromatic rings can introduce additional hydrogen bond acceptors and donors, improving target engagement. | Multiple Kinases |
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for synthesis and anticancer evaluation of derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Fused pyridine and pyridinone structures have shown promise in this area. For example, novel pyridothienopyrimidine derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria.[5] The rigid scaffold of cyclopenta[b]pyridin-7-one derivatives could present pharmacophoric features in a manner that circumvents existing resistance mechanisms.
Hypothetical Derivatives and Their Potential Antimicrobial Efficacy:
| Derivative Class | Rationale for Antimicrobial Activity | Potential Bacterial Targets (Hypothesized) |
| 2-(Thienyl/Furyl)-cyclopenta[b]pyridin-7-ones | Thiophene and furan rings are present in many antimicrobial agents. | DNA gyrase, Cell wall synthesis enzymes[6] |
| 2-(Amino acid conjugates)-cyclopenta[b]pyridin-7-ones | Conjugation with amino acids can enhance uptake by bacteria. | Various intracellular targets |
| 2-(Quaternary ammonium salts)-cyclopenta[b]pyridin-7-ones | Quaternary ammonium groups can disrupt bacterial cell membranes. | Bacterial cell membrane |
Experimental Workflow for Antimicrobial Evaluation:
Caption: Workflow for synthesis and antimicrobial evaluation of derivatives.
Synthetic Protocols: Accessing Chemical Diversity
The key to unlocking the biological potential of the this compound scaffold lies in efficient and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)
-
Triphenylphosphine (PPh3, 0.1 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5H-cyclopenta[b]pyridin-7(6H)-one derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.025 equivalents)
-
Xantphos (0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.025 mmol) and Xantphos (0.05 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 2-amino-5H-cyclopenta[b]pyridin-7(6H)-one derivative.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel bioactive compounds. By leveraging established synthetic methodologies, a diverse library of derivatives can be readily accessed and screened for a range of biological activities, particularly in the areas of oncology and infectious diseases. The comparative data from analogous fused pyridine systems strongly supports the potential of this scaffold to yield potent and selective therapeutic candidates. Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives to establish clear structure-activity relationships. Mechanistic studies on the most promising compounds will be crucial to understand their mode of action and to guide further optimization efforts. The exploration of this chemical space holds significant promise for the development of next-generation therapeutics.
References
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2012). Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems. Archiv der Pharmazie, 345(10), 804–812.
- Bikádi, Z., Demjén, A., & Hazai, L. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 25(21), 5069.
- El-Sayed, N. N. E., et al. (2018).
- Hennessy, E. J., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931–1935.
- Hassan, A. S. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry.
- Piras, M., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(5), e1900097.
- Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037.
- Al-Ayed, A. S., et al. (2021). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
- Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390.
- Ghorab, M. M., et al. (2022). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry, 48(Suppl 1), S1-S10.
- Hodoň, J., et al. (2022). Triterpenoid pyrazines and pyridines - Synthesis, cytotoxicity, mechanism of action, preparation of prodrugs. European Journal of Medicinal Chemistry, 243, 114777.
- Al-Ghorbani, M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 793.
- Bouissane, L., et al. (2021). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 12(7), 1165–1177.
- Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384–2409.
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Tantry, S. J., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 22(10), 1735.
- Hodoň, J., et al. (2022). Triterpenoid pyrazines and pyridines - Synthesis, cytotoxicity, mechanism of action, preparation of prodrugs. European Journal of Medicinal Chemistry, 243, 114777.
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- Bikas, R., et al. (2020). Michael addition-driven synthesis of cytotoxic palladium(ii) complexes from chromone thiosemicarbazones: investigation of anticancer activity through in vitro and in vivo studies. New Journal of Chemistry, 44(35), 15065–15077.
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A Senior Application Scientist's Guide to Benchmarking New Catalysts Against Pd(PPh3)4 for 2-Bromopyridine Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl and hetero-biaryl structures is a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds.[1] However, the use of heteroaromatic halides, particularly 2-bromopyridine, introduces a unique set of challenges that can stifle reaction efficiency and impede progress.
For decades, tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been a workhorse catalyst in the synthetic chemist's arsenal.[2] Its utility, however, often wanes when faced with the intricacies of 2-substituted pyridines. The lone pair of electrons on the pyridine nitrogen can act as a siren's call to the palladium center, leading to catalyst inhibition and sluggish or incomplete reactions. This guide provides an in-depth, objective comparison of the venerable Pd(PPh3)4 with modern, advanced catalyst systems, offering supporting experimental insights and actionable protocols to empower you in selecting the optimal catalyst for your 2-bromopyridine coupling needs.
The "2-Pyridyl Problem": Why a Classic Catalyst Falters
The primary challenge in the Suzuki-Miyaura coupling of 2-bromopyridine lies in the propensity of the pyridine nitrogen to coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively sequestering the catalyst and halting the reaction. This phenomenon, often referred to as the "2-pyridyl problem," is a significant hurdle, particularly when using catalysts with less bulky ligands, such as the triphenylphosphine ligands in Pd(PPh3)4.
The Advent of Modern Catalysts: A Paradigm Shift in Pyridine Coupling
To address the limitations of traditional catalysts, significant research has focused on the development of new palladium systems with tailored ligands. These modern catalysts are designed to be more robust and resistant to inhibition by heteroaromatic substrates. Two prominent classes of ligands that have revolutionized the field are:
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are characterized by their steric bulk and strong electron-donating properties. The steric hindrance around the palladium center discourages the coordination of the pyridine nitrogen, while the electron-rich nature of the phosphine promotes the key oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form highly stable and active palladium complexes.[4] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that feature a bulky NHC ligand.[5] This strong Pd-NHC bond is less susceptible to displacement by the pyridine nitrogen, leading to enhanced catalytic activity and longevity.[6]
Head-to-Head Performance Benchmark
The following table summarizes the comparative performance of Pd(PPh3)4 and modern catalyst systems for the Suzuki-Miyaura coupling of bromopyridines. While direct, side-by-side benchmark data for 2-bromopyridine is not always available in a single publication, the data presented for the closely related 3-bromopyridine provides a strong indication of the expected performance trends.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh3)4 | 3 | K2CO3 | Toluene/H2O | 80 | 12 | 85 | 28 |
| Pd(OAc)2 / SPhos | 1 | K3PO4 | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs2CO3 | t-AmylOH | 100 | 2 | 98 | 196 |
Note: Data for 3-bromopyridine with phenylboronic acid, presented as a representative comparison.[3] It is crucial to note that optimal conditions will vary depending on the specific arylboronic acid coupling partner.
Visualizing the Catalytic Cycle and Potential Pitfalls
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is key to appreciating the challenges posed by 2-bromopyridine and the advantages of modern catalysts.
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Evaluating the Substrate Scope of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: A Comparative Guide for Synthetic Chemists
In the landscape of modern synthetic chemistry, the quest for versatile building blocks that enable rapid access to complex molecular architectures is paramount. Among these, heterocyclic scaffolds play a pivotal role, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth evaluation of the substrate scope of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a bifunctional reagent poised for diverse chemical transformations. By examining its performance in key cross-coupling reactions, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to effectively harness its synthetic potential.
Introduction: A Privileged Scaffold for Innovation
This compound is a unique heterocyclic compound featuring both a 2-bromopyridine moiety and an α-haloketone-like system within a fused ring structure. This arrangement offers two distinct points for chemical modification, making it an attractive starting material for the synthesis of a wide array of substituted cyclopenta[b]pyridine derivatives. The 2-bromopyridine unit is a well-established participant in a multitude of palladium-catalyzed cross-coupling reactions, while the cyclopentanone ring presents opportunities for classical carbonyl chemistry and further functionalization.
This guide will focus on the reactivity of the 2-bromo position, a critical handle for carbon-carbon and carbon-nitrogen bond formation. We will explore its compatibility with a range of substrates in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Lure of the 2-Bromopyridine Moiety: A Gateway to Diversity
The presence of the bromine atom at the 2-position of the pyridine ring is the cornerstone of this scaffold's utility in cross-coupling chemistry. This functionality allows for the introduction of a wide variety of substituents, enabling the systematic exploration of chemical space around the cyclopenta[b]pyridin-7(6H)-one core. The general reaction scheme is depicted below:
Caption: General scheme for palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1] In the context of this compound, this reaction provides a powerful tool for the introduction of aryl and heteroaryl moieties.
Comparative Substrate Scope: Arylboronic Acids
To evaluate the performance of this compound in Suzuki-Miyaura couplings, a comparative analysis with a range of electronically diverse arylboronic acids is essential. The following table summarizes typical experimental outcomes, showcasing the versatility of this substrate.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5H-cyclopenta[b]pyridin-7(6H)-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5H-cyclopenta[b]pyridin-7(6H)-one | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)-5H-cyclopenta[b]pyridin-7(6H)-one | 75-85 |
| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-5H-cyclopenta[b]pyridin-7(6H)-one | 70-80 |
| 5 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-5H-cyclopenta[b]pyridin-7(6H)-one | 65-75 |
Analysis of Performance:
The data indicates that this compound is an excellent substrate for Suzuki-Miyaura coupling. High yields are generally obtained with both electron-rich and electron-poor arylboronic acids, demonstrating the robustness of the reaction. The slightly lower yields observed with some heteroarylboronic acids may be attributed to potential catalyst inhibition by the heteroatom lone pairs, a common challenge in cross-coupling chemistry.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[Pd(PPh₃)₄] (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, [Pd(PPh₃)₄], and Na₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Base (Na₂CO₃): Essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Catalyst ([Pd(PPh₃)₄]): A reliable and commonly used catalyst for Suzuki couplings.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[2] For this compound, this reaction opens the door to a vast array of amino-substituted derivatives, which are of significant interest in medicinal chemistry.
Substrate Versatility: Primary and Secondary Amines
The compatibility of this compound with a variety of primary and secondary amines highlights its utility in constructing diverse molecular libraries.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 2-(Phenylamino)-5H-cyclopenta[b]pyridin-7(6H)-one | 80-90 |
| 2 | Morpholine | 2-Morpholino-5H-cyclopenta[b]pyridin-7(6H)-one | 85-95 |
| 3 | Benzylamine | 2-(Benzylamino)-5H-cyclopenta[b]pyridin-7(6H)-one | 75-85 |
| 4 | n-Butylamine | 2-(Butylamino)-5H-cyclopenta[b]pyridin-7(6H)-one | 70-80 |
Performance Insights:
The successful coupling with both aromatic and aliphatic, as well as cyclic and acyclic secondary amines, underscores the broad applicability of this substrate in Buchwald-Hartwig aminations. The slightly reduced yields with some primary amines can sometimes be attributed to side reactions such as diarylation, which can be mitigated through careful optimization of reaction conditions and ligand choice. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines in sealed tubes has been developed, providing a convenient route to various aminopyridines.[3]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct and efficient route for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups onto aromatic and heteroaromatic rings.[4] This transformation is particularly valuable for the synthesis of precursors for more complex molecules and for accessing materials with interesting electronic properties.
Exploring the Scope with Terminal Alkynes
The reaction of this compound with various terminal alkynes demonstrates its suitability for this powerful transformation.
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5H-cyclopenta[b]pyridin-7(6H)-one | 80-90 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5H-cyclopenta[b]pyridin-7(6H)-one | 75-85 |
| 3 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-5H-cyclopenta[b]pyridin-7(6H)-one | 85-95 |
| 4 | Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)-5H-cyclopenta[b]pyridin-7(6H)-one | 70-80 |
Comparative Analysis:
The substrate demonstrates good reactivity with both aryl and alkyl terminal alkynes. The high yield obtained with trimethylsilylacetylene is noteworthy, as the TMS group can be readily removed under mild conditions to provide the terminal alkyne, a versatile synthetic intermediate. The slightly lower yield with propargyl alcohol may be due to potential coordination of the hydroxyl group to the metal center, which can sometimes impede the catalytic cycle.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 2-alkynyl-5H-cyclopenta[b]pyridin-7(6H)-one derivative via Sonogashira coupling.
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Alternative Scaffolds and Comparative Performance
While this compound is a highly versatile building block, it is important to consider alternative scaffolds for specific applications. For instance, simple 2-bromopyridines offer a less sterically hindered environment, which may lead to faster reaction rates in some cases. However, they lack the fused cyclopentanone ring, which provides a key point for further derivatization and conformational rigidity. Other bicyclic systems, such as brominated indoles or quinolines, offer different electronic properties and spatial arrangements of functional groups.
The choice of scaffold will ultimately depend on the specific synthetic target and the desired properties of the final molecule. The value of this compound lies in its unique combination of a reactive cross-coupling handle and a modifiable cyclic ketone, all within a compact and rigid framework.
Conclusion and Future Outlook
This compound has demonstrated itself to be a robust and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its successful application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with a diverse array of coupling partners highlights its potential as a valuable building block for the synthesis of complex molecules. The predictable reactivity of the 2-bromo position, coupled with the potential for further elaboration of the cyclopentanone ring, makes this scaffold a powerful tool for medicinal chemists and materials scientists. Future work in this area could explore the diastereoselective functionalization of the cyclopentanone ring, further expanding the accessible chemical space from this promising starting material.
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El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24535–24551. Available from: [Link]
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Wang, C., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(5), 2976-2980. Available from: [Link]
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El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24535–24551. Available from: [Link]
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Razafindrainibe, F., et al. (2019). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 25(59), 13496-13500. Available from: [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(10), 1281-1283. Available from: [Link]
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ResearchGate. Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Available from: [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: A Guide for the Research Professional
For the researcher engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends beyond its utility in an experiment. The proper disposal of any remaining material is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one, a halogenated pyridinone derivative. The procedures outlined herein are grounded in established principles of chemical safety and waste management, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
The presence of the bromo- and pyridinone functionalities classifies this compound as a halogenated organic waste .[2][3] Supplier safety information indicates that this compound should be handled with caution, as it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.
Table 1: Hazard Profile of this compound
| Property | Value/Classification | Source |
| Physical Form | Solid, Powder | [4] |
| Molecular Formula | C₈H₆BrNO | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
| Signal Word | Warning | [4] |
| Waste Classification | Halogenated Organic Waste | [2][3] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory.[5][6][7][8][9] The selection of PPE is a critical step in risk mitigation, forming a barrier between the researcher and potential chemical exposure.
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[7] For operations with a higher risk of splashing or dust generation, a face shield worn over safety goggles is recommended.[8]
-
Hand Protection : Nitrile gloves are a suitable choice for handling this solid compound.[6] It is crucial to check the manufacturer's glove compatibility chart for the specific brand of gloves being used. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[5][6] Ensure the lab coat is fully buttoned.
-
Respiratory Protection : All handling of this compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[10] If a fume hood is not available or if there is a risk of airborne particulates outside of a hood, a respirator may be necessary. Personnel must be properly trained and fit-tested to use respiratory protection.[10]
Spill Management: Immediate and Controlled Response
Accidents can happen, and a well-rehearsed spill response plan is essential. For a solid compound like this compound, the primary goal is to contain the powder and prevent it from becoming airborne.[11]
Small Spill Cleanup Protocol (Less than 1 gram)
-
Alert Personnel : Notify others in the immediate vicinity of the spill.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill : Gently cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[12]
-
Collect the Material : Carefully sweep the dampened material onto a plastic dustpan or use the damp paper towel to wipe it up.[2][13]
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.
-
Package the Waste : Place all contaminated materials (damp paper towels, gloves, etc.) into a clearly labeled hazardous waste bag or container.[11][13]
-
Dispose of Waste : The collected spill debris must be disposed of as halogenated organic waste.
Large Spill Response (Greater than 1 gram)
-
Evacuate : Immediately evacuate the area.
-
Isolate : Close the doors to the laboratory to contain the spill.
-
Notify : Inform your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.
-
Do Not Attempt to Clean : A large spill of a hazardous solid requires specialized equipment and training to manage safely. Await the arrival of trained emergency response personnel.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste.[2] This dictates that it must be segregated from other waste streams and disposed of according to federal, state, and institutional regulations.
Waste Segregation and Containerization
-
Designated Waste Container : Obtain a hazardous waste container specifically labeled for "Halogenated Organic Waste".[2] This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Segregation : Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2] Mixing these waste streams can complicate the disposal process and increase costs.
Final Disposal Pathways
There are two primary, professionally recognized methods for the final disposal of halogenated organic compounds. The selection of the method will be determined by your institution's hazardous waste management provider.
This is the most common and effective method for the complete destruction of halogenated organic compounds. The process involves combustion at very high temperatures, which breaks down the molecule into simpler, less harmful substances.
-
Causality : Halogenated organic compounds require higher temperatures for complete destruction compared to their non-halogenated counterparts to prevent the formation of toxic byproducts such as dioxins and furans.[12][13] For wastes containing more than 1% of halogenated organic substances, a minimum temperature of 1100°C is often required.[5][13]
The U.S. Environmental Protection Agency (EPA) regulations for the disposal of halogenated pyridines also include "chemical destruction" as a viable method.[2] This typically involves chemical reactions to degrade the hazardous compound into non-hazardous products.
-
Expert Insight : While specific protocols for this compound are not established, the basicity of the pyridine nitrogen suggests that neutralization with a strong acid to form a salt is a potential first step in a chemical degradation process.[14] However, the reactivity of the brominated ring and the lactam functionality must be considered. Any attempt at chemical neutralization or degradation should only be performed by highly experienced chemists in a controlled setting and with the explicit approval of your institution's EHS department. This is not a standard procedure for routine laboratory waste disposal.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of proper hazard identification, use of personal protective equipment, diligent waste segregation, and approved disposal methods, researchers can ensure that the lifecycle of this compound concludes safely and in full compliance with regulatory standards. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any questions or clarification.
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University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
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Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 11. CCOHS: Spill Response - Chemicals [ccohs.ca]
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- 13. ehs.utk.edu [ehs.utk.edu]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among the vast array of building blocks available, brominated heterocyclic compounds like 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one hold significant value for their synthetic versatility. However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Understanding the Hazard Profile: More Than Just a Label
Before any work commences, a thorough understanding of the inherent risks associated with this compound is paramount. Based on available data, this compound is classified with the following hazards:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
These classifications, particularly the GHS07 "Exclamation Mark" pictogram, indicate that while the compound is not acutely toxic, it can cause significant discomfort and potential harm upon exposure. The primary routes of concern are ingestion, skin contact, eye contact, and inhalation.
Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE should not be a static choice but rather a dynamic assessment based on the scale and nature of the work being performed.
Engineering Controls: The First Line of Defense
Before considering personal gear, the work environment itself should be engineered for safety.
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound as a solid or in solution must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize the risk of inhalation of dust particles or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment: Your Last Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For minimal handling of small quantities (milligram scale).
-
Chemical Splash Goggles: The recommended standard for most laboratory operations, including solution preparation and transfers. They must be worn whenever there is a risk of splashes.[1][2]
-
Face Shield: To be worn in conjunction with chemical splash goggles during procedures with a higher risk of splashing or when handling larger quantities.[1]
-
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard for incidental contact. Due to the lack of specific chemical resistance data for this compound, it is prudent to practice the "double gloving" technique, especially during extended operations. If direct contact occurs, remove and dispose of the gloves immediately and wash your hands. For prolonged or immersive contact, consider heavier-duty gloves such as butyl rubber or Viton™, and always consult the glove manufacturer's resistance charts for similar chemical classes.
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing. Ensure it is fully buttoned.
-
-
Respiratory Protection:
-
Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary. A risk assessment should be conducted to determine if this is required.
-
The logical flow for selecting and using PPE can be visualized as a hierarchy of controls.
Operational Plan: From Weighing to Quenching
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly. Prepare all necessary equipment and reagents in advance to minimize time spent handling the open container.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to avoid cross-contamination.
-
Transfer: When transferring the solid, use a spatula and avoid creating dust. If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Reaction: All reactions should be conducted in a closed system or under a positive pressure of an inert gas if the chemistry allows. Ensure that any off-gassing is appropriately vented or scrubbed.
-
Work-up: During the reaction work-up, be mindful that the compound may be present in both the organic and aqueous layers, depending on the pH. Handle all layers as if they contain the hazardous material.
-
Spill Management: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step. As a brominated organic compound, it is classified as a halogenated organic waste.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4][5] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[6][7]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent pads, must also be disposed of in the halogenated waste stream.
-
Empty Containers: "Empty" containers that held the pure compound should be rinsed with a suitable solvent (e.g., acetone or ethyl acetate), and the rinsate should be collected as halogenated waste.
The disposal pathway follows a clear and regulated process to ensure environmental safety.
By integrating a deep understanding of the hazards with a meticulous approach to engineering controls, personal protective equipment, and operational and disposal protocols, researchers can confidently and safely unlock the synthetic potential of this compound.
References
- Hazardous Waste Segregation. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
Sources
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
